Technical Documentation Center

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Core Science & Biosynthesis

Foundational

The Strategic Role of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine in PROTAC Design: A Technical Guide to Heterobifunctional PEG Linkers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD) / Medicinal Chemistry Executive Overview: The Architecture of Targeted Degradation P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD) / Medicinal Chemistry

Executive Overview: The Architecture of Targeted Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell’s ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. While early PROTAC development heavily focused on optimizing the warhead (Protein of Interest binder) and the E3 ligase ligand, it is now an established paradigm that the linker is the primary driver of ternary complex stability, cooperativity, and pharmacokinetic viability[2].

Among the most versatile tools in a medicinal chemist's arsenal is 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (CAS: 1334782-19-2)[3]. As a heterobifunctional PEG-based linker, it provides orthogonal reactivity, optimal spatial separation, and enhanced aqueous solubility, making it a cornerstone reagent in modern PROTAC synthesis.

Physicochemical Profiling & Structural Causality

Understanding the structural causality of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is critical for rational drug design. The molecule (Formula: C₆H₁₄BrNO₂)[3] consists of three distinct functional domains, each serving a specific physicochemical purpose:

  • Primary Amine (-NH₂): A potent nucleophile designed for amide coupling with carboxylic acid-bearing E3 ligands (e.g., VHL or CRBN binders).

  • Primary Bromide (-Br): An excellent electrophilic leaving group primed for Sₙ2 alkylation by nucleophiles (phenols, thiols, or secondary amines) on the POI warhead.

  • Diethylene Glycol Core (PEG2): The consecutive ethylene glycol units impart critical hydrophilicity, counteracting the high lipophilicity (LogP) typically associated with bivalent PROTAC molecules[1].

Application Scientist Insight: Because the molecule contains both a nucleophile (amine) and an electrophile (bromide), it is inherently prone to intra- or intermolecular self-alkylation (polymerization). To prevent this, similar heterobifunctional PEG-amine linkers are strictly isolated and stored as hydrochloride (HCl) or hydrobromide (HBr) salts[4]. The salt form protonates the amine, neutralizing its nucleophilicity until a tertiary amine base is introduced during synthesis.

Table 1: Physicochemical Properties & Design Impact
PropertyValueCausality/Impact in PROTAC Design
Chemical Formula C₆H₁₄BrNO₂Determines baseline molecular weight contribution (212.09 g/mol free base)[3].
CAS Registry Number 1334782-19-2Unique identifier for procurement and regulatory documentation[3].
Linker Classification Flexible PEGEnhances aqueous solubility and cellular permeability compared to rigid alkyl chains[1].
Reactive Group 1 Primary AmineEnables highly efficient amide coupling with minimal steric hindrance.
Reactive Group 2 Primary BromideActs as an optimal leaving group for Sₙ2 nucleophilic substitution.

Mechanistic Causality in Ternary Complex Dynamics

The fundamental goal of a PROTAC is not merely to bind two proteins, but to induce a highly specific ternary complex (POI–PROTAC–E3 Ligase) that facilitates the transfer of ubiquitin[1]. The length and flexibility of the linker directly dictate the spatial orientation of this complex[2].

The 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine linker provides a flexible, ~9-atom spacer. This specific distance is often the "Goldilocks zone" for minimizing steric clashes between the POI and the E3 ligase while preventing the PROTAC from folding in on itself (hydrophobic collapse) in aqueous media.

TernaryComplex POI Protein of Interest (POI) PROTAC PROTAC Molecule (Warhead - PEG Linker - E3 Ligand) POI->PROTAC Warhead Binding Ub Polyubiquitin Chain PROTAC->Ub Proximity-Induced Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC E3 Ligand Binding Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Recognition

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Table 2: Comparative Linker Matrix in PROTAC Design
Linker ClassExampleFlexibilityAqueous SolubilityTypical Use Case
Alkyl Chain Hexyl, OctylHighLow (Hydrophobic)Highly lipophilic targets; early-generation PROTACs.
PEG-Based Bromo-PEG2-amine HighHigh (Hydrophilic)Standard PROTACs requiring improved PK/PD and solubility[1].
Rigid Spirocyclic / AlkynesLowModerateLocking active conformations to enhance ternary complex stability[1].

Self-Validating Experimental Methodologies

To harness the orthogonal reactivity of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine, synthesis must be conducted sequentially. The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure high-fidelity conjugation.

Protocol 1: Amide Coupling (E3 Ligand Conjugation)

Objective: Conjugate the primary amine of the linker to a carboxylic acid on the E3 ligase ligand. Causality Rationale: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered carboxylic acids (common in VHL/CRBN binders) while suppressing epimerization. N,N-Diisopropylethylamine (DIPEA) is required to neutralize the linker's HCl salt, liberating the nucleophilic free amine in situ.

Step-by-Step Method:

  • Activation: Dissolve the E3 Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active OAt ester.

  • Neutralization & Addition: Add 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine hydrochloride (1.1 eq) followed dropwise by DIPEA (3.0 eq).

  • Reaction: Stir under inert atmosphere (N₂) at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated when the E3-Ligand-COOH mass disappears and the Intermediate mass (M + 211 - H₂O) reaches >95% relative abundance.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase flash chromatography to yield the Bromide-PEG-E3 Ligand intermediate.

Protocol 2: Sₙ2 Alkylation (POI Warhead Conjugation)

Objective: React the electrophilic bromide of the intermediate with a nucleophile (e.g., a phenol group) on the POI warhead. Causality Rationale: Potassium iodide (KI) is introduced as a nucleophilic catalyst. Through the Finkelstein reaction mechanism, the bromide is transiently exchanged for an iodide. Because iodide is a vastly superior leaving group, this accelerates the Sₙ2 substitution by the sterically hindered POI ligand, minimizing unwanted side reactions.

Step-by-Step Method:

  • Preparation: Dissolve the POI-Nucleophile (1.0 eq) and the Bromide-PEG-E3 Ligand intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Catalysis & Base: Add anhydrous K₂CO₃ (3.0 eq) as a non-nucleophilic base and KI (0.2 eq) as the catalyst.

  • Reaction: Heat the mixture to 65°C and stir for 12–16 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Successful conjugation is confirmed by the emergence of the final PROTAC mass and the complete consumption of the brominated intermediate.

  • Purification: Filter the inorganic salts, concentrate under reduced pressure, and purify via preparative HPLC to isolate the final PROTAC molecule.

SyntheticWorkflow Start 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (HCl Salt) Step1 Step 1: Amide Coupling Reagents: E3 Ligand-COOH, HATU, DIPEA, DMF Mechanism: Amine reacts with activated carboxyl Start->Step1 DIPEA neutralizes HCl salt Intermediate Intermediate: Bromide-PEG-E3 Ligand Step1->Intermediate LC-MS Validation & Flash Chromatography Step2 Step 2: SN2 Alkylation Reagents: POI-Nucleophile, K2CO3, KI, MeCN Mechanism: Nucleophilic attack on Bromide Intermediate->Step2 Orthogonal Electrophile Product Final PROTAC Molecule Step2->Product LC-MS Validation & HPLC Purification

Figure 2: Step-by-step orthogonal synthesis workflow utilizing the heterobifunctional PEG linker.

Sources

Exploratory

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Executive Summary In the rapidly evolving landscape of targeted protein degradation and bioconjugation, heterobifunctional linkers serve as the structural backbone of advanced therapeutics. 2-(2-(2-Bromoethoxy)ethoxy)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, heterobifunctional linkers serve as the structural backbone of advanced therapeutics. 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine , commonly referred to as Bromo-PEG2-amine or 1-amino-8-bromo-3,6-dioxaoctane, is a highly versatile polyethylene glycol (PEG) derivative[1]. Featuring orthogonal reactive termini—a nucleophilic primary amine and an electrophilic primary alkyl bromide—this molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for high-yield bioconjugation.

Physicochemical Properties & Structural Data

The utility of Bromo-PEG2-amine stems from its short PEG spacer, which provides an optimal balance of aqueous solubility, structural flexibility, and minimal steric hindrance. The presence of the two ether oxygens enhances the hydrophilicity of the resulting conjugate, a critical parameter for maintaining the bioavailability of large PROTAC molecules[].

Quantitative Data Summary
PropertyValueReference / Notes
Chemical Name 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amineIUPAC standard[4]
Common Synonyms Bromo-PEG2-amine; 1-amino-8-bromo-3,6-dioxaoctaneIndustry standard[]
CAS Registry Number 1334782-19-2 (Free Base)[1],[5]
Molecular Formula C₆H₁₄BrNO₂[5]
Molecular Weight 212.08 g/mol (Free Base)[5]
Exact Mass 211.0208 DaCalculated
Boiling Point 263.4 ± 20.0 °C (Predicted)[5]
Appearance Transparent to light yellow viscous liquid[]
Storage Conditions -20 °C (Dark, dry environment)Recommended to prevent degradation[]

Expert Insight: While the free base (CAS: 1334782-19-2) is the active species in coupling reactions, the molecule is frequently supplied and stored as a hydrobromide salt (Bromo-PEG2-amine HBr, MW: 293.00)[]. This is a critical causality in its handling: storing the free base can lead to slow auto-polymerization or intramolecular cyclization (forming morpholine derivatives) due to the simultaneous presence of a nucleophile (amine) and an electrophile (bromide). The HBr salt protonates the amine, rendering it non-nucleophilic and ensuring long-term shelf stability.

Orthogonal Chemical Reactivity & Mechanistic Pathways

The architectural brilliance of Bromo-PEG2-amine lies in its orthogonal reactivity, allowing scientists to perform sequential, highly controlled ligations without the need for complex protecting group strategies.

Amine Reactivity (Amide Coupling)

The terminal primary amine is highly nucleophilic. It is predominantly utilized for coupling with carboxylic acids to form stable amide bonds. In PROTAC synthesis, this is often the first step, where the amine is reacted with a carboxylic acid-functionalized E3 ligase ligand (e.g., a thalidomide derivative)[2].

Bromide Reactivity (Nucleophilic Aliphatic Substitution)

The terminal primary bromide is an excellent leaving group for bimolecular nucleophilic substitution ( SN​2 ) reactions. Due to the lack of steric bulk at the primary carbon, it readily undergoes backside attack by heteroatom nucleophiles such as phenolates, thiolates, or secondary amines. The PEG backbone's flexibility ensures the transition state is easily accessible.

PROTAC_Assembly E3 E3 Ligase Ligand Linker Bromo-PEG2-amine E3->Linker Amide Coupling (Amine Reactivity) PROTAC Bifunctional PROTAC E3->PROTAC Assembly POI Target Protein Ligand Linker->POI SN2 Alkylation (Bromide Reactivity) POI->PROTAC Assembly

Caption: Workflow of PROTAC assembly utilizing the orthogonal reactivity of Bromo-PEG2-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. These methodologies explain the causality behind reagent selection to guarantee high-yield conjugations.

Protocol A: Amide Coupling via HATU (Amine Functionalization)

Objective: Conjugate Bromo-PEG2-amine to a carboxylic acid-bearing substrate. Rationale: HATU is utilized over EDC/NHS due to its superior kinetics, which drives the reaction to completion rapidly. This speed is crucial to minimize any potential side reactions, such as the liberated amine attacking another linker's bromide terminal.

  • Activation: Dissolve the carboxylic acid substrate (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 5 minutes at room temperature to form the active OAt ester.

  • Linker Addition: Add Bromo-PEG2-amine HBr salt (1.2 eq) to the mixture.

  • In Situ Neutralization (Critical Step): Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base. It neutralizes the HBr salt, liberating the free amine only in the presence of the highly reactive OAt ester, thereby favoring the desired bimolecular coupling over linker self-polymerization.

  • Concentration Control: Ensure the reaction concentration remains below 0.1 M to thermodynamically favor the cross-coupling.

  • Validation (LC-MS): Monitor the reaction after 30 minutes. The extracted ion chromatogram should show the disappearance of the acid mass and the appearance of the product mass with a distinct 1:1 isotopic doublet (due to 79Br and 81Br ).

  • Workup: Quench with water, extract with Ethyl Acetate, and wash extensively with 5% LiCl aqueous solution to remove DMF.

Protocol B: SN​2 Alkylation (Bromide Functionalization)

Objective: Couple the brominated intermediate to a phenol-bearing Target Protein of Interest (POI) ligand. Rationale: A mild base ( K2​CO3​ ) in a polar aprotic solvent (Acetonitrile) is used to maximize the nucleophilicity of the phenol without triggering E2 elimination of the primary bromide.

  • Deprotonation: Dissolve the phenol-bearing ligand (1.0 eq) in anhydrous Acetonitrile (MeCN). Add finely powdered anhydrous K2​CO3​ (2.5 eq). Stir at 40 °C for 15 minutes to generate the phenolate nucleophile.

  • Alkylation: Add the brominated PEG intermediate (from Protocol A) (1.1 eq) dissolved in a minimal amount of MeCN.

  • Heating: Elevate the temperature to 70 °C and stir for 12 hours. Causality: The SN​2 displacement of a primary bromide is kinetically favored but requires thermal energy to overcome the activation barrier in sterically demanding PROTAC assemblies.

  • Validation (TLC/HPLC): The reaction is complete when the starting material is consumed. The product will lose the characteristic bromine isotopic doublet in MS, collapsing into a single [M+H]+ peak, validating the successful displacement of the bromide ion.

SN2_Mechanism Nuc Nucleophile (e.g., Phenolate) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS Backside Attack Substrate Bromo-PEG2-amine Substrate->TS C-Br Bond Breaking Product PEGylated Product + Br⁻ TS->Product Inversion of Configuration

Caption: Mechanistic pathway of the SN2 nucleophilic substitution at the bromide terminal.

Analytical Characterization Standards

To confirm the integrity of Bromo-PEG2-amine and its derivatives, the following analytical benchmarks should be expected:

  • ¹H NMR (400 MHz, CDCl₃): The terminal −CH2​−Br protons typically appear as a distinct triplet around δ 3.45 - 3.50 ppm. The PEG backbone ( −O−CH2​−CH2​−O− ) presents as a multiplet around δ 3.60 - 3.65 ppm. The terminal −CH2​−NH2​ protons appear as a triplet around δ 2.85 ppm.

  • Mass Spectrometry (ESI+): For the free base ( C6​H14​BrNO2​ ), the [M+H]+ signal will present as a distinct doublet at m/z 212.0 and 214.0 of equal intensity, serving as a built-in isotopic tag for tracking the molecule through synthetic sequences.

References

Sources

Foundational

Solubility Profile and Solvent-Mediated Reactivity of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine: A Technical Guide

Executive Summary 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine; Free base CAS: 1334782-19-2, HCl salt CAS: 2680821-50-3) is a critical heterobifunctional linker utilized extensively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine; Free base CAS: 1334782-19-2, HCl salt CAS: 2680821-50-3) is a critical heterobifunctional linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted bioconjugates. Featuring a hydrophilic polyethylene glycol (PEG) backbone, a nucleophilic primary amine, and an electrophilic bromide, its structural duality requires precise solvent management.

As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Here, we will explore the causality between solvent selection, solvation thermodynamics, and chemoselectivity, providing you with self-validating protocols for your bioconjugation workflows.

Solvation Thermodynamics and Structural Influence

The solubility of Bromo-PEG2-amine is dictated by its amphiphilic architecture 1:

  • The PEG Backbone (-O-CH₂-CH₂-O-): The repeating ether oxygens act as potent hydrogen-bond acceptors. This structural flexibility ensures high solubility in protic and polar aprotic solvents, preventing the aggregation of conjugated hydrophobic payloads 2.

  • The Primary Amine (-NH₂): Contributes to aqueous solubility. When handled as a hydrochloride (HCl) or hydrobromide (HBr) salt, the ionic nature necessitates highly polar aprotic solvents (like DMSO or DMF) for complete dissolution in organic environments 3.

  • The Bromide Terminus (-Br): A highly polarizable, lipophilic leaving group that enhances solubility in halogenated solvents (like Dichloromethane) while priming the molecule for nucleophilic substitution 4.

Comprehensive Solubility Profile in Organic Solvents

Understanding this solubility matrix is the foundational logic that dictates reaction kinetics and purification efficiency 5.

Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale & Practical Application
Polar Aprotic DMF, DMSOHighly Soluble (>100 mg/mL)High dielectric constant solvates both the PEG backbone and lipophilic bromide. Ideal for bioconjugation and S_N2 reactions.
Halogenated Dichloromethane (DCM), ChloroformHighly Soluble (>100 mg/mL)Strong dipole-dipole interactions with PEG ether oxygens. Ideal for amide couplings and liquid-liquid extraction.
Protic Methanol, EthanolSoluble (>50 mg/mL)Hydrogen bonding with the primary amine and ether oxygens. Useful for deprotection steps, but must be avoided during S_N2.
Polar Aprotic Acetonitrile (MeCN)Soluble (>50 mg/mL)Moderate polarity. Excellent for S_N2 reactions involving the bromide group.
Non-Polar Diethyl Ether, HexanesInsoluble / Precipitates Lack of polarizability and H-bond capacity disrupts the PEG solvation shell. Used exclusively as anti-solvents for precipitation.

Solvent-Mediated Reactivity & Experimental Workflows

The choice of solvent directly dictates which end of the heterobifunctional linker reacts.

Workflow 1: Amide Coupling at the Primary Amine

Causality: DMF is preferred when conjugating bulky, hydrophobic payloads (e.g., E3 ligase ligands) because it solvates both the hydrophobic payload and the PEG linker, preventing premature precipitation of the intermediate. Protocol:

  • Dissolution: Dissolve 1.0 eq of the carboxylic acid payload and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active ester.

  • Conjugation: Add 1.1 eq of Bromo-PEG2-amine (HCl salt). The excess DIPEA will neutralize the HCl salt, freeing the primary amine for nucleophilic attack.

  • Self-Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The primary amine of the starting material stains a deep blue/purple. A successful coupling results in the disappearance of this spot, providing rapid visual confirmation before LC-MS analysis.

Workflow 2: Nucleophilic Substitution ( SN​2 ) of the Bromide

Causality: Polar aprotic solvents (DMSO or MeCN) are mandatory. They solvate the cations (e.g., K+ from K2​CO3​ ) but leave the nucleophilic anions "naked" and highly reactive, driving the SN​2 displacement of the bromide. Protic solvents (like Methanol) must be strictly avoided as they hydrogen-bond to the nucleophile, killing its reactivity. Protocol:

  • Dissolution: Dissolve 1.0 eq of the nucleophile (e.g., a thiol or phenol) in anhydrous MeCN or DMSO.

  • Base Activation: Add 2.0 eq of anhydrous K2​CO3​ or Cs2​CO3​ . Stir for 15 minutes to generate the nucleophilic anion.

  • Alkylation: Add 1.2 eq of Bromo-PEG2-amine. Heat the mixture to 60–80°C under an inert atmosphere for 4–12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the characteristic bromine isotopic pattern (a 1:1 ratio of M and M+2 peaks due to 79Br and 81Br ) in the product mass spectrum is a definitive marker of successful substitution.

Workflow 3: Liquid-Liquid Extraction and Ether Precipitation

Causality: PEG chains partition exceptionally well into halogenated solvents due to dipole-dipole interactions. Using Ethyl Acetate (EtOAc) often results in the PEG conjugate remaining in the aqueous layer or forming intractable emulsions. Protocol:

  • Aqueous Quench: Dilute the DMF/DMSO reaction mixture with 5 volumes of brine to crash out highly hydrophobic impurities and partition the DMF/DMSO into the aqueous phase.

  • Extraction: Extract the aqueous layer 3 times with equal volumes of DCM.

  • Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to a minimal volume (e.g., 1-2 mL).

  • Precipitation: Add the concentrated DCM solution dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether. The sudden shift in dielectric constant forces the PEG conjugate to crash out as a solid or viscous oil.

  • Collection: Centrifuge at 4000 rpm for 5 minutes, decant the ether supernatant (which contains unreacted small hydrophobic impurities), and dry the pellet under a high vacuum.

Visualizations of Key Workflows

G A Bromo-PEG2-amine (Heterobifunctional Linker) D Solvent: DCM / DMF Base: DIPEA A->D Electrophile (e.g., NHS-ester) E Solvent: MeCN / DMSO Base: K2CO3 A->E Nucleophile (e.g., Thiol/Amine) B Amide Coupling (Amine Reactivity) C SN2 Displacement (Bromide Reactivity) D->B E->C

Solvent-driven chemoselectivity pathway for Bromo-PEG2-amine bioconjugation.

G Step1 Reaction Mixture (in DMF/DMSO) Step2 Aqueous Quench (Add H2O/Brine) Step1->Step2 Step3 Liquid-Liquid Extraction (Extract with DCM) Step2->Step3 Step4 Organic Layer (Contains PEG Product) Step3->Step4 Phase Separation Step5 Precipitation (Dropwise into cold Et2O) Step4->Step5 Concentration Step6 Purified PEG Conjugate (Solid/Viscous Oil) Step5->Step6 Filtration

Liquid-liquid extraction and precipitation workflow for PEG conjugate purification.

References

  • Title: Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation Source: MDPI URL: [Link]

  • Title: H₂N-PEG₃-OH | CAS: 6338-55-2 | Sinopeg Source: Sinopeg URL: [Link]

  • Title: Association of Polyethylene Glycol Solubility with Emerging Membrane Technologies, Wastewater Treatment, and Desalination Source: IntechOpen URL: [Link]

Sources

Exploratory

Engineering Ternary Complexes: The Mechanism of Action of Bromo-PEG3-Amine Linkers in Targeted Protein Degradation

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by transitioning the therapeutic paradigm from target inhibition to targeted protein degradation (TPD)[1]. A PROTAC is a heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by transitioning the therapeutic paradigm from target inhibition to targeted protein degradation (TPD)[1]. A PROTAC is a heterobifunctional molecule comprising a target-binding ligand (warhead), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker connecting the two[2].

Historically, linker design was relegated to a "trial and error" afterthought. However, modern rational drug design recognizes the linker as a dynamic participant in ternary complex formation[2]. Among the vast library of available linkers, Bromo-PEG3-amine (and its hydrochloride salt) has emerged as a cornerstone reagent. By combining the hydrophilicity of a polyethylene glycol (PEG) spacer with the orthogonal reactivity of a bromide electrophile and a primary amine nucleophile, Bromo-PEG3-amine offers unparalleled synthetic versatility and physicochemical optimization for PROTAC development[3],[4].

This whitepaper provides an in-depth technical analysis of the mechanism of action, chemical properties, and self-validating experimental workflows associated with Bromo-PEG3-amine linkers.

The Role of PEG Linkers in Targeted Protein Degradation

The primary mechanism of action of a PROTAC relies on the formation of a stable ternary complex: [Protein of Interest (POI)] – [PROTAC] – [E3 Ligase] [1]. Once this complex is formed, the E3 ligase mediates the transfer of ubiquitin molecules to the POI, tagging it for subsequent degradation by the 26S proteasome[1].

TPD_Pathway PROTAC PROTAC Molecule Ternary Ternary Complex PROTAC->Ternary POI Protein of Interest POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation Degradation->PROTAC Recycled

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation.

The "Conformational Shock Absorber"

PEG linkers are uniquely suited for TPD because they act as "conformational shock absorbers"[]. Unlike rigid alkyne or entirely hydrophobic alkyl chains (e.g., Boc-12-Ado-OH)[6], the ether oxygens in the PEG backbone allow the warhead and E3-recruiting ligand to independently rotate and arrive at their most favorable mutual orientation[]. This flexibility minimizes steric clashes between the POI and the E3 ligase, lowering the energetic barrier to ternary complex formation. Furthermore, PEG linkers remain fully hydrated in physiological environments, enhancing the overall aqueous solubility of the massive PROTAC molecule—a critical factor for cell permeability and oral bioavailability[3],[].

Chemical Architecture of Bromo-PEG3-Amine

Bromo-PEG3-amine (CAS: 2680821-50-3) is a bifunctional linker characterized by a three-unit ethylene glycol spacer terminating in a reactive bromide on one end and a primary amine on the other[7].

Quantitative Chemical Profiling

Understanding the computational and physical properties of the linker is essential for predicting the pharmacokinetics (PK) of the final PROTAC. Approximately 55% of published degraders utilize PEG chains[6]. The table below summarizes the core properties of Bromo-PEG3-amine.

PropertyValueScientific Implication
Molecular Formula C8H18BrNO3[7]Provides a precise spacer length (~11.5 Å) optimal for many POI-E3 pairs.
Molecular Weight 256.14 g/mol [7]Keeps the overall PROTAC mass manageable, mitigating Lipinski rule violations.
Rotatable Bonds 10[7]High degrees of freedom facilitate the "shock absorber" effect[].
TPSA 53.7 Ų[7]Balances hydrophilicity for solubility without completely abolishing membrane permeability.
H-Bond Acceptors 4[7]Ether oxygens interact with water, maintaining the linker in a hydrated state[].

Synthetic Workflow: Building the PROTAC

The orthogonal reactivity of Bromo-PEG3-amine allows for highly controlled, sequential conjugation. The bromide acts as an electrophile for SN2 alkylation, while the amine acts as a nucleophile for amide coupling[4],[8].

Synthesis_Workflow Ligand1 POI Ligand (Phenol/Amine) SN2 SN2 Alkylation Ligand1->SN2 Linker Bromo-PEG3-amine Linker->SN2 Intermediate PEG3-Intermediate SN2->Intermediate Amide Amide Coupling Intermediate->Amide Ligand2 E3 Ligand (Carboxylic Acid) Ligand2->Amide PROTAC Final PROTAC Amide->PROTAC

Fig 2: Synthetic workflow for assembling a PROTAC using a Bromo-PEG3-amine linker.

Protocol 1: Sequential Conjugation Methodology

Note: This protocol is designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure causality and integrity.

Step 1: SN2 Alkylation of the POI Ligand

  • Setup: Dissolve 1.0 eq of the POI ligand (containing a nucleophilic phenol or thiol) and 1.2 eq of Bromo-PEG3-amine (HCl salt) in anhydrous DMF.

  • Catalysis: Add 3.0 eq of Potassium Carbonate (K₂CO₃).

    • Causality Check: K₂CO₃ is specifically chosen as a mild base to deprotonate the phenol, generating a highly reactive phenoxide nucleophile without triggering unwanted side reactions or degrading the PEG chain. DMF is used as a polar aprotic solvent to solvate the cations, leaving the phenoxide "naked" and highly reactive for the SN2 transition state.

  • Reaction: Stir at 60°C for 4–8 hours under an inert atmosphere.

  • QC Validation 1: Monitor via LC-MS. The reaction is complete when the mass of the starting POI ligand is depleted, replaced by the mass of the [POI-PEG3-NH₂] intermediate.

Step 2: Amide Coupling with the E3 Ligase Ligand

  • Pre-activation: Under an inert atmosphere, dissolve 1.1 eq of the carboxylic acid-functionalized E3 ligand (e.g., a thalidomide derivative) and 1.2 eq of HATU in anhydrous DMF[6]. Add 3.0 eq of DIPEA and stir at room temperature for 20 minutes.

    • Causality Check: Pre-activation is critical. HATU rapidly converts the carboxylic acid into a highly reactive OAT ester. Allowing this intermediate to form before introducing the amine prevents side reactions and minimizes racemization of sensitive stereocenters on the E3 ligand[6]. DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the amine without interfering with the electrophile.

  • Coupling: Add the [POI-PEG3-NH₂] intermediate from Step 1 to the pre-activated mixture. Stir at room temperature for 1–18 hours[6].

  • QC Validation 2: Purify via preparative HPLC. Confirm the final PROTAC structure via high-resolution mass spectrometry (HRMS) and ¹H-NMR. Purity must exceed 95% before proceeding to cellular assays.

In Vitro Validation: Quantifying Degradation Efficacy

The ultimate measure of a PROTAC's efficacy is its ability to induce target degradation, quantified by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ)[6].

Protocol 2: Cellular Degradation Assay (Self-Validating)
  • Cell Seeding: Seed the target cell line (e.g., HeLa, HCT116) in 6-well plates at an optimized density. Incubate overnight.

  • Treatment & Internal Controls: Treat cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for 24 hours[6].

    • Self-Validating Control: To prove the mechanism of action is true TPD and not off-target toxicity, include a parallel control group pre-treated with 1 µM MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor)[1]. If the PROTAC is functioning correctly via the ubiquitin-proteasome system, degradation will be completely rescued in these control wells.

  • Harvesting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Perform Western Blotting against the POI. Normalize protein bands against a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized POI levels against the log of the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ.

Conclusion

The selection of the linker is a critical determinant in PROTAC design. Bromo-PEG3-amine provides an optimal balance of spatial distance, aqueous solubility, and conformational flexibility[3],[2],[]. By acting as a hydrated "shock absorber," it facilitates the thermodynamically favorable formation of the ternary complex[]. Furthermore, its bifunctional nature allows for streamlined, high-yield synthetic workflows, making it an indispensable tool for medicinal chemists advancing the next generation of targeted protein degraders.

References

  • Current strategies for the design of PROTAC linkers: a critical review, PMC / NIH,[Link]

  • Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker, Clinical Research News,[Link]

Sources

Foundational

Engineering Targeted Protein Degraders and Bioconjugates: A Technical Guide to CAS 14502-43-3 (7-Octyn-1-amine)

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of optimal linker architectures is a critical determinant of molecular efficacy. 7-Octyn-1-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of optimal linker architectures is a critical determinant of molecular efficacy. 7-Octyn-1-amine (CAS 14502-43-3) has emerged as a highly versatile, bifunctional aliphatic building block[1]. Featuring a highly nucleophilic primary amine at one terminus and a bioorthogonal terminal alkyne at the other, this molecule serves as a premier intermediate for synthesizing Proteolysis Targeting Chimeras (PROTACs) and complex bioconjugates[2].

This whitepaper provides an in-depth mechanistic analysis of 7-Octyn-1-amine, detailing its physicochemical profile, structural rationale in drug design, and self-validating experimental workflows for its integration into advanced molecular architectures.

Physicochemical Profiling & Structural Rationale

To effectively utilize 7-Octyn-1-amine in synthetic workflows, one must first understand its baseline physicochemical properties. The compound is a linear, 8-carbon aliphatic chain with functional groups at the C1 and C8 positions.

Quantitative Data Summary
PropertyValueAnalytical Significance
CAS Number 14502-43-3Primary identifier for reagent sourcing[1].
IUPAC Name Oct-7-yn-1-amineIndicates the exact position of the triple bond and amino group[3].
Molecular Formula C 8​ H 15​ NUsed for exact mass calculation in LC-MS[3].
Molecular Weight 125.21 g/mol Critical for stoichiometric calculations in micro-scale coupling[3].
SMILES C#CCCCCCCNUtilized for in silico modeling and docking studies[2].
Appearance Colorless to light yellow liquidVisual indicator of purity; darkening suggests oxidation[2].
Storage Conditions 2-8°C, inert atmospherePrevents amine oxidation and alkyne degradation[3].
The Structural Rationale in PROTAC Engineering

The distance between the target protein binder (POI ligand) and the E3 ligase ligand is a critical parameter in PROTAC design. 7-Octyn-1-amine provides a 6-carbon aliphatic spacer (C2 through C7) between its reactive handles. This specific chain length (approximately 7–8 Ångströms) offers a highly favorable balance of flexibility and hydrophobicity[2]. It provides sufficient degrees of freedom to allow the POI and E3 ligase to adopt a stable ternary complex without introducing excessive entropic penalties that longer PEG-based linkers often suffer from.

Mechanistic Applications in Modern Drug Discovery

7-Octyn-1-amine is primarily deployed through a two-step functionalization strategy, leveraging the orthogonal reactivity of its two functional groups.

  • Amide Coupling (SNAr or EDC/HATU): The primary amine acts as a potent nucleophile. It is typically reacted first with a carboxylic acid-bearing target ligand to form a stable amide bond[4].

  • Click Chemistry (CuAAC): The terminal alkyne remains inert during the amine coupling. In the subsequent step, it undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized E3 ligase ligand to form a 1,4-disubstituted 1,2,3-triazole linkage[5].

PROTAC_Assembly A Target Ligand (Carboxylic Acid) C Amide Intermediate (Terminal Alkyne) A->C HATU, DIPEA Amide Coupling B 7-Octyn-1-amine (CAS 14502-43-3) B->C Primary Amine E Assembled PROTAC (Triazole Linker) C->E CuSO4, NaAsc, TBTA CuAAC Click D E3 Ligase Binder (Azide Functionalized) D->E Azide Group

Fig 1: PROTAC assembly workflow utilizing the bifunctional handles of 7-Octyn-1-amine.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that successful bioconjugation relies on understanding the causality of your reagents. The following protocols are designed as self-validating systems to ensure maximum yield and minimal side reactions.

Protocol A: Amide Coupling for POI Ligand Attachment

This protocol details the attachment of 7-Octyn-1-amine to a target ligand bearing a free carboxylic acid.

  • Step 1: Solvation. Dissolve the carboxylic acid-bearing target ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes complex organic ligands without acting as a competing nucleophile.

  • Step 2: Activation. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without reacting with the activated ester. HATU is selected over EDC/NHS because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion faster and minimizing epimerization.

  • Step 3: Nucleophilic Attack. Add 7-Octyn-1-amine (1.1 eq) dropwise to the activated mixture[4]. Stir for 2 hours.

    • Causality: The primary amine of CAS 14502-43-3 attacks the activated ester to form a stable amide bond. A slight excess (1.1 eq) is used to ensure complete consumption of the more valuable target ligand.

  • Step 4: Workup. Quench with water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "Click" reaction between the alkyne-functionalized intermediate (from Protocol A) and an azide-bearing E3 ligase ligand[5].

  • Step 1: Solvent Preparation. Dissolve the alkyne intermediate (1.0 eq) and the azide-functionalized E3 ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific biphasic solvent system is critical. tert-Butanol solubilizes the hydrophobic organic molecules, while water is necessary to dissolve the inorganic copper salts and sodium ascorbate.

  • Step 2: Catalyst Complexation. Prepare a premix of CuSO 4​ ·5H 2​ O (0.1 eq) and TBTA (0.1 eq) in a minimal amount of DMF.

    • Causality: TBTA (tris(benzyltriazolylmethyl)amine) is a tetradentate ligand that encapsulates the copper ion. It prevents the active Cu(I) species from undergoing disproportionation or oxidation, which is the primary cause of stalled click reactions[5].

  • Step 3: In Situ Reduction. Add the catalyst premix to the main reaction vessel, followed immediately by a freshly prepared aqueous solution of Sodium Ascorbate (0.5 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent, converting the stable Cu(II) from copper sulfate into the catalytically active Cu(I) species directly in the presence of the alkyne.

  • Step 4: Reaction & Isolation. Stir at room temperature for 12 hours. Purify the resulting PROTAC via preparative HPLC.

CuAAC_Mechanism N1 Cu(I)-TBTA Complex (Active Catalyst) N3 Copper-Acetylide Intermediate N1->N3 Base-assisted deprotonation N2 7-Octyn-1-amine (Terminal Alkyne) N2->N3 N5 Cu-Metallacycle Transition State N3->N5 Azide coordination N4 Azide-Functionalized Substrate N4->N5 N6 1,4-Disubstituted 1,2,3-Triazole N5->N6 Reductive elimination N6->N1 Catalyst regeneration

Fig 2: Mechanistic pathway of CuAAC utilizing the terminal alkyne of 7-Octyn-1-amine.

Analytical Validation & Quality Control

A protocol is only as good as its validation. To ensure the integrity of the bioconjugation process using 7-Octyn-1-amine, the following analytical markers must be monitored:

  • Validating Amide Formation (Post-Protocol A):

    • LC-MS: Look for a mass shift corresponding to [Macid​+125.21−18.02] (addition of 7-Octyn-1-amine minus water).

    • 1 H NMR: The broad singlet of the primary amine ( 1.5 ppm) will disappear, replaced by a distinct amide proton signal (broad triplet, 7.5–8.0 ppm). The terminal alkyne proton should remain untouched as a sharp triplet at 1.9 ppm.

  • Validating Triazole Formation (Post-Protocol B):

    • LC-MS: The mass of the final product will be exactly the sum of the alkyne intermediate and the azide intermediate (100% atom economy).

    • 1 H NMR: The most definitive proof of a successful CuAAC click reaction is the disappearance of the terminal alkyne proton ( 1.9 ppm) and the emergence of a new, highly deshielded vinylic proton from the 1,2,3-triazole ring, appearing as a sharp singlet between 7.8 and 8.5 ppm.

Sources

Protocols & Analytical Methods

Method

Application Note: Sequential Conjugation Protocol for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Executive Summary & Mechanistic Rationale The molecule 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine or Bromo-PEG3-amine depending on nomenclature conventions) is a highly versatile,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The molecule 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine or Bromo-PEG3-amine depending on nomenclature conventions) is a highly versatile, heterobifunctional linker. It is extensively utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates[1]. The incorporation of a polyethylene glycol (PEG) spacer enhances the aqueous solubility, flexibility, and biocompatibility of the final construct[2].

The strategic value of this linker lies in its orthogonal reactivity [3]. It features two distinct reactive termini:

  • Primary Amine (-NH₂): Highly nucleophilic, it reacts rapidly with activated carboxylic acids (via amide coupling) or aldehydes (via reductive amination) under mild conditions.

  • Alkyl Bromide (-Br): A robust electrophile and excellent leaving group. While it remains inert during standard amide coupling, it readily undergoes Sₙ2 nucleophilic substitution with thiols, phenols, or secondary amines under basic conditions and elevated temperatures[4][5].

By exploiting this causality, researchers can execute a precise, self-validating two-step sequential conjugation without the need for complex protecting group manipulations.

Physicochemical Profiling

Summarized below are the critical physical and chemical parameters required for experimental planning.

ParameterSpecification
Chemical Name 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine
Common Name Bromo-PEG2-amine / Bromo-PEG3-amine
CAS Number 1334782-19-2
Molecular Weight 212.09 g/mol
Molecular Formula C₆H₁₄BrNO₂
Reactive Groups Primary Amine, Alkyl Bromide
Solubility Soluble in DMF, DMSO, DCM, and Water
Storage -20°C, protect from moisture and light

Strategic Conjugation Workflow

The standard protocol dictates that the amine is functionalized first . Amide coupling is a mild process that preserves the integrity of the alkyl bromide. Once the amide bond is formed, the intermediate is isolated, and the bromide is subsequently displaced via an Sₙ2 reaction.

Workflow SM1 Small Molecule 1 (Carboxylic Acid) Intermediate Intermediate Conjugate (Amide + Alkyl Bromide) SM1->Intermediate Step 1: Amide Coupling HATU, DIPEA, DMF Linker 2-(2-(2-Bromoethoxy) ethoxy)ethan-1-amine Linker->Intermediate Primary Amine Reacts Final Final PROTAC/Conjugate (Heterobifunctionalized) Intermediate->Final Step 2: SN2 Substitution Base, Heat (50-60°C) SM2 Small Molecule 2 (Thiol or Phenol) SM2->Final Nucleophile Reacts

Figure 1: Sequential two-step conjugation workflow of Bromo-PEG2-Amine.

Self-Validating Experimental Protocols

Phase 1: Amide Coupling (Amine Functionalization)

Objective: Conjugate a target small molecule bearing a carboxylic acid (e.g., a Protein of Interest ligand) to the primary amine of the linker.

Reagents & Equivalents:

  • Target Carboxylic Acid: 1.0 eq

  • 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine: 1.1 eq

  • HATU (Coupling Agent): 1.2 eq

  • DIPEA (Base): 3.0 eq

  • Anhydrous DMF: to achieve 0.1 M concentration

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve the Target Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 10–15 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the acid, allowing HATU to rapidly form the highly reactive OAt-active ester without competing for the electrophilic center[5].

  • Linker Addition: Slowly add 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (Critical): Sample 5 µL of the reaction mixture and analyze via LC-MS.

    • Self-Validation Standard: You must observe the disappearance of the starting acid mass. The product peak must exhibit a characteristic 1:1 isotopic doublet (M and M+2) , which mathematically confirms the retention of the intact ⁷⁹Br and ⁸¹Br isotopes. Do not proceed to workup until conversion is >95%.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) and brine (1x). Causality: DMF is highly water-miscible; the high ionic strength of LiCl effectively pulls DMF out of the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Sₙ2 Nucleophilic Substitution (Bromide Functionalization)

Objective: Conjugate a second small molecule bearing a nucleophile (e.g., a thiol or phenol on an E3 ligase ligand) to the alkyl bromide of the intermediate.

Reagents & Equivalents:

  • Brominated Intermediate (from Phase 1): 1.0 eq

  • Target Nucleophile (Thiol/Phenol): 1.2 eq

  • K₂CO₃ (for phenols) or Cs₂CO₃ (for sterically hindered nucleophiles): 2.5 eq

  • Anhydrous DMF or Acetonitrile: to achieve 0.1 M concentration

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve the Target Nucleophile and K₂CO₃ in anhydrous DMF. Stir at room temperature for 20 minutes. Causality: Carbonate bases are strong enough to deprotonate phenols/thiols into highly nucleophilic phenoxides/thiolates, but mild enough to prevent the hydrolysis of the newly formed amide bond from Phase 1[4].

  • Electrophile Addition: Add the Brominated Intermediate to the reaction mixture.

  • Thermal Activation: Heat the reaction to 50–60 °C and stir for 6–12 hours. Causality: Sₙ2 displacement on a primary alkyl bromide requires overcoming an activation energy barrier, which is facilitated by gentle heating[5].

  • Validation Checkpoint (Critical): Analyze via LC-MS.

    • Self-Validation Standard: The successful reaction is confirmed by the complete disappearance of the M/M+2 bromine doublet and the emergence of a single product mass corresponding to the final conjugated PROTAC/molecule.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate. Purify the final conjugate via preparative reverse-phase HPLC.

Process Optimization & Troubleshooting

Observed IssueMechanistic CauseCorrective Action
Low yield in Phase 1 (Amide Coupling) Moisture in the solvent has hydrolyzed the HATU active ester.Use strictly anhydrous DMF and maintain a positive pressure of Argon or Nitrogen.
Premature loss of Bromine (M/M+2 doublet missing in Phase 1) The primary amine of a second linker molecule attacked the bromide (oligomerization).Ensure the linker is added dropwise to the pre-activated acid to keep the localized concentration of free amine low.
Hydrolysis of Alkyl Bromide in Phase 2 Use of aqueous bases (e.g., NaOH) or excessive reaction times leading to PEG-alcohol formation.Switch to anhydrous K₂CO₃ or Cs₂CO₃. Limit reaction time and monitor closely via LC-MS[5].
Incomplete Sₙ2 Substitution Steric hindrance around the nucleophile or insufficient nucleophilicity.Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate a Finkelstein reaction, converting the bromide to a more reactive iodide in situ.

References

Sources

Application

Synthesis of PROTACs using 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine Linkers: A Comprehensive Application Note & Protocol

Executive Summary The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) require precise control over molecular architecture to ensure optimal physicochemical properties and cellular permeability[1]. The co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) require precise control over molecular architecture to ensure optimal physicochemical properties and cellular permeability[1]. The compound 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine) is a highly versatile, heterobifunctional aliphatic linker[2]. Featuring a primary amine and a terminal bromide separated by a flexible, hydrophilic diethylene glycol (PEG2) spacer, this linker enables orthogonal, sequential conjugation strategies.

This application note provides a self-validating, step-by-step protocol for utilizing Bromo-PEG2-amine in PROTAC synthesis. By detailing the causality behind reagent selection and reaction conditions, this guide empowers researchers to minimize side reactions, avoid premature linker degradation, and maximize the yield of the final ternary-complex-forming degraders.

Mechanistic Principles & Rationale

Why Bromo-PEG2-amine?

In PROTAC development, the linker is not merely a passive spacer; its composition dictates the molecule's solubility, flexibility, and oral bioavailability[1]. The PEG2 spacer strikes an optimal balance: it is long enough to prevent steric clashing between the Protein of Interest (POI) and the E3 ligase, yet short enough to avoid severe entropic penalties during ternary complex formation.

Orthogonal Reactivity (Causality in Design)

The success of this linker relies on the distinct reactivity profiles of its two termini[3]:

  • The Primary Amine (-NH₂): Highly nucleophilic, it readily undergoes amide coupling with carboxylic acid-bearing E3 ligase ligands (e.g., VHL or CRBN ligands). This reaction can be driven to completion rapidly under mild conditions, leaving the bromide intact.

  • The Terminal Bromide (-Br): A soft electrophile. It is completely stable during standard amide coupling but serves as an excellent leaving group for subsequent bimolecular nucleophilic substitution (Sₙ2) when exposed to strong nucleophiles (such as phenols or secondary amines on the POI ligand) under basic conditions.

SynthesisWorkflow L1 E3 Ligase Ligand (-COOH) Step1 Amide Coupling (HATU, DIPEA) L1->Step1 Linker Bromo-PEG2-amine Linker Linker->Step1 Int Bromo-PEG2-E3 Ligand (Intermediate) Step1->Int Step2 SN2 Alkylation (Cs2CO3, KI) Int->Step2 L2 POI Ligand (-OH / -NH) L2->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Fig 1: Sequential orthogonal conjugation workflow for PROTAC synthesis using Bromo-PEG2-amine.

Experimental Protocols: A Self-Validating System

Phase 1: Amide Coupling (Targeting the Amine)

The objective of Phase 1 is to attach the E3 ligase ligand to the linker without displacing or hydrolyzing the terminal bromide[3].

Reagents:

  • E3 Ligase Ligand containing a free carboxylic acid (1.0 eq)

  • 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Activation: Dissolve the E3 ligase ligand and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 10 minutes.

    • Expert Insight: HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, driving the reaction to completion in <2 hours. This minimizes the time the bromide is exposed to the basic environment. DIPEA is chosen because its steric hindrance prevents it from acting as a nucleophile against the bromide.

  • Conjugation: Add the Bromo-PEG2-amine linker to the activated mixture. Stir at room temperature for 1–2 hours.

  • Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validation (Quality Control): Before proceeding, analyze the intermediate via LC-MS. You must observe a distinct 1:1 isotopic doublet in the mass spectrum representing the [M+H]⁺ and [M+2+H]⁺ peaks. This doublet is the signature of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. If the doublet is absent, the bromide has been prematurely displaced or hydrolyzed, and the batch must be discarded.

Phase 2: Sₙ2 Alkylation (Targeting the Bromide)

Phase 2 couples the POI ligand to the intermediate generated in Phase 1 via Sₙ2 displacement.

Reagents:

  • Bromo-PEG2-E3 Ligand Intermediate (1.0 eq)

  • POI Ligand containing a nucleophile (e.g., phenol or amine) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous DMF (0.05 M)

Step-by-Step Procedure:

  • Finkelstein Initiation: Dissolve the Intermediate and KI in anhydrous DMF. Stir at 40°C for 30 minutes.

    • Expert Insight: Direct Sₙ2 displacement of a primary bromide can be sluggish. The addition of catalytic KI initiates a Finkelstein reaction, converting the bromide to an alkyl iodide in situ. Iodide is a superior leaving group, significantly accelerating the subsequent Sₙ2 attack.

  • Nucleophilic Attack: Add the POI ligand and Cs₂CO₃ to the mixture. Elevate the temperature to 60°C and stir for 8 hours.

    • Expert Insight: Cs₂CO₃ is vastly superior to K₂CO₃ here. The large ionic radius of the cesium cation poorly solvates the deprotonated nucleophile (the "naked anion" effect), drastically increasing its reactivity and minimizing reaction time[3].

  • Purification: Filter the reaction mixture to remove inorganic salts. Purify the final PROTAC via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

Self-Validation (Quality Control): LC-MS analysis of the final product should show the complete disappearance of the 1:1 isotopic bromine doublet, replaced by a single sharp [M+H]⁺ peak corresponding to the exact mass of the fully assembled PROTAC.

Quantitative Data: Optimization of Sₙ2 Alkylation

To demonstrate the causality behind the Phase 2 reagent selection, the following table summarizes the optimization data for the Sₙ2 displacement of the Bromo-PEG2-amine intermediate.

BaseSolventCatalystTemp (°C)Time (h)Yield (%)Observation / Byproducts
K₂CO₃MeCNNone802445%Sluggish reaction; high dimerization observed.
K₂CO₃DMFKI (0.1 eq)601278%Improved rate; trace hydrolysis detected.
Cs₂CO₃ DMF KI (0.1 eq) 60 8 85% Clean conversion; optimal conditions.
DIPEADMSONone802430%Mostly unreacted starting material.

Table 1: Optimization of reaction conditions for the displacement of the terminal bromide. The combination of Cs₂CO₃ and KI provides the highest yield with minimal side reactions.

Mechanism of Action: The Ternary Complex

Once synthesized, the Bromo-PEG2-amine-derived PROTAC functions by acting as a molecular bridge. The flexibility of the PEG2 ether linkages allows the molecule to fold into a low-energy conformation that facilitates the recruitment of the target protein to the E3 ligase, initiating the ubiquitination cascade.

PROTAC_Mechanism PROTAC PROTAC Molecule (PEG2 Linker) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Proximity Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Degradation

Fig 2: PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: American Chemical Society (ACS Medicinal Chemistry Letters) URL:[Link][1]

Sources

Method

Application Note: Advanced Amine-Reactive PEGylation Workflows Using Heterobifunctional Bromo-PEG3-Amine

Introduction & Mechanistic Rationale In the landscape of bioconjugation, targeting primary amines (such as lysine ε-amines or N-terminal amines) is the most ubiquitous strategy for protein modification. While N-hydroxysu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of bioconjugation, targeting primary amines (such as lysine ε-amines or N-terminal amines) is the most ubiquitous strategy for protein modification. While N-hydroxysuccinimide (NHS) esters are the industry standard, NHS ester acylation converts positively charged primary amines into neutral amides[1]. For highly charged proteins where surface charge distribution dictates tertiary structure, solubility, or receptor affinity, this neutralization can be structurally detrimental.

Alkyl halides, specifically bromo-PEG derivatives, offer a powerful, charge-preserving alternative. Classified as amine-reactive linkers, bromides react with primary amines via an SN2 nucleophilic substitution mechanism[2]. This alkylation forms a highly stable secondary amine linkage that remains protonated at physiological pH, perfectly preserving the native isoelectric point (pI) of the biomolecule.

Expert Insight: The Bifunctional Challenge

Bromo-PEG3-amine (CAS 2680821-50-3) is a heterobifunctional linker containing both an electrophilic bromide and a nucleophilic primary amine[3]. To prevent spontaneous self-polymerization during storage, it is commercially supplied as an HCl salt, which keeps the amine protonated and unreactive[4]. However, during the PEGylation reaction at pH 8.5–9.5, the PEG's amine becomes deprotonated, introducing a competing self-polymerization pathway. The protocols detailed below are specifically engineered to mitigate this side reaction through kinetic control and stoichiometric excess.

Mechanism N1 Protein Lysine (ε-NH2) pKa ~10.5 N3 SN2 Alkylation (pH 8.5 - 9.0) N1->N3 N2 Bromo-PEG3-amine (Br-PEG-NH2) N2->N3 N5 PEG Polymerization (Side Reaction) N2->N5 Self-Reaction (Mitigated by Excess) N4 Target Conjugate (Secondary Amine) N3->N4 Desired Pathway

SN2 alkylation pathway of Bromo-PEG3-amine with primary amines, highlighting competing reactions.

Physicochemical Properties & Reagent Specifications

Understanding the molecular parameters of Bromo-PEG3-amine is critical for calculating accurate molar excesses and predicting steric outcomes.

PropertySpecification / Value
Chemical Name 1-[2-(2-aminoethoxy)ethoxy]-2-(2-bromoethoxy)ethane, HCl salt
CAS Number 2680821-50-3[3]
Molecular Formula C8H18BrNO3[3]
Molecular Weight 256.14 g/mol [3]
Spacer Length 3 PEG units (approx. 14.5 Å)
Storage Conditions -20°C, desiccated. Highly hygroscopic[5].

Experimental Methodology: Direct N-Alkylation Protocol

Design Philosophy : This protocol is built as a self-validating system. Because SN2 alkylation is inherently slower than NHS acylation, rigid timeframes often lead to inconsistent batch-to-batch yields[5]. We incorporate an in-process monitoring loop to ensure the reaction reaches optimal conversion before quenching.

Phase 1: Target Preparation
  • Buffer Exchange : Exchange the target protein into 0.1 M Sodium Borate or Sodium Carbonate buffer, pH 8.5–9.0.

    • Causality: The ε-amino group of lysine has a pKa of ~10.5. A pH of 8.5–9.0 ensures a sufficient fraction of amines are deprotonated and nucleophilic, while minimizing hydroxide-mediated hydrolysis of the bromide[5]. Do not use Tris or amine-containing buffers , as they will competitively react.

  • Concentration Optimization : Adjust the protein concentration to 2–5 mg/mL to maximize bimolecular collision rates.

Phase 2: Reagent Preparation & Initiation
  • Solubilization : Equilibrate the Bromo-PEG3-amine HCl salt vial to room temperature before opening to prevent moisture condensation. Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 100 mM immediately prior to use[5].

  • Addition : Add the Bromo-PEG3-amine stock dropwise to the protein solution to achieve a 20- to 50-fold molar excess .

    • Causality: This massive molar excess serves a dual purpose: it drives the slower SN2 reaction forward and ensures that protein amines are saturated rapidly before the bifunctional PEG molecules can extensively self-polymerize.

Phase 3: Incubation & In-Process Monitoring
  • Reaction : Incubate at room temperature (20–25°C) with gentle end-over-end mixing.

  • Self-Validation (Monitoring) : At 4, 8, and 16 hours, withdraw a 5 µL aliquot and analyze via SDS-PAGE or SEC-HPLC. The reaction is deemed complete when the mass shift stabilizes, indicating saturation of accessible amines[5].

Phase 4: Quenching & Purification
  • Quenching : Add Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 1 hour.

    • Causality: The excess primary amines on glycine outcompete the protein for any remaining unreacted bromo groups, effectively halting the reaction[5].

  • Purification : Remove unreacted PEG, quenched byproducts, and PEG-dimers using Size Exclusion Chromatography (SEC) or dialysis against a physiological buffer (e.g., PBS, pH 7.4).

Workflow Start Target Preparation (Protein in pH 8.5-9.5 Buffer) Reaction SN2 Alkylation Reaction (20-50x Excess, 4-24h, RT) Start->Reaction Reagent Reagent Prep (Bromo-PEG3-amine in DMSO) Reagent->Reaction Monitor In-Process Monitoring (HPLC/SDS-PAGE) Reaction->Monitor Monitor->Reaction Incomplete, Continue Quench Quenching (Add 50mM Glycine) Monitor->Quench Target Conversion Achieved Purify Purification (SEC / Dialysis) Quench->Purify

Step-by-step self-validating workflow for amine-reactive PEGylation via SN2 alkylation.

Quantitative Optimization Matrix

Fine-tuning the reaction requires balancing the nucleophilicity of the target against the stability of the bromo-PEG reagent. Use the following matrix to optimize your specific bioconjugation workflow:

ParameterOptimal RangeMechanistic ImpactTroubleshooting Indicator
pH 8.5 – 9.0Deprotonates ε-amines for nucleophilic attack.< 8.0: No reaction.> 9.5: Rapid hydrolysis of bromide.
Temperature 20°C – 25°C (RT)Balances SN2 reaction rate with protein stability.4°C: Reaction takes >24h.>37°C: Protein denaturation risk.
Molar Excess 20x – 50xDrives kinetics; saturates target to prevent PEG-PEG dimers.< 10x: Low yield.> 100x: High risk of cross-linking.
Time 4 – 24 hoursSN2 alkylation is significantly slower than NHS acylation.Requires HPLC monitoring to define the exact endpoint.

Troubleshooting & Analytical Verification

A robust protocol must account for failure modes. If your in-process monitoring indicates suboptimal results, apply the following diagnostic logic:

  • Issue: Low Conjugation Yield (No Mass Shift)

    • Root Cause: Insufficient nucleophilicity or reagent degradation.

    • Solution: Verify the buffer pH is strictly ≥ 8.5. Ensure the Bromo-PEG3-amine was stored desiccated at -20°C; exposure to moisture leads to premature hydrolysis of the alkyl bromide[5].

  • Issue: High Molecular Weight Smearing on SDS-PAGE

    • Root Cause: PEG self-polymerization cross-linking different protein monomers, or over-PEGylation.

    • Solution: Reduce the reaction time or lower the temperature to 4°C. Lower temperatures kinetically favor the primary amine-bromide reaction over PEG-PEG interactions due to the steric differences between the protein surface and the flexible PEG chain.

References

Sources

Application

Application Note: Utilizing 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine as a Heterobifunctional Click Chemistry Precursor

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The molecule 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The molecule 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG3-amine , CAS: 1334782-19-2) is a highly versatile heterobifunctional linker[1][2]. Structurally, it features a primary amine and a terminal alkyl bromide, separated by a hydrophilic triethylene glycol (PEG3) spacer. This specific architecture is highly prized in modern bioconjugation and drug discovery (such as PROTAC and ADC development) because it offers orthogonal reactivity [3].

To utilize Bromo-PEG3-amine as a click chemistry precursor, scientists must exploit its dual reactivity to install a click-compatible handle (e.g., an azide, alkyne, or DBCO). The causality behind its experimental utility lies in the distinct chemical nature of its two termini:

  • The Bromide (-Br): An excellent leaving group primed for bimolecular nucleophilic substitution ( SN​2 ). It can be displaced by sodium azide ( NaN3​ ) to generate a terminal azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4][5].

  • The Primary Amine (-NH2): A strong nucleophile that, when deprotonated, rapidly attacks activated esters (such as NHS-esters of alkynes or DBCO) to form stable amide bonds[6][7].

Critical Insight on Self-Alkylation: Because this molecule contains both an electrophile (bromide) and a nucleophile (amine), it is prone to intra- and intermolecular self-alkylation. Consequently, it is typically supplied and stored as a protonated salt (e.g., hydrobromide or hydrochloride). The choice of whether to neutralize this salt during the reaction dictates which pathway the precursor will follow.

Orthogonal Workflows for Click Precursor Synthesis

We can diverge this single molecule into two distinct click-ready precursors depending on the desired downstream application.

OrthogonalReactivity Precursor Bromo-PEG3-Amine Salt (CAS: 1334782-19-2) Azidation Pathway A: SN2 Azidation (NaN3, DMF, 80°C) Precursor->Azidation Bromide Substitution Amidation Pathway B: Amidation (DBCO-NHS, DIPEA, RT) Precursor->Amidation Amine Derivatization AzidoPEG Azido-PEG3-Amine Click-Ready Precursor Azidation->AzidoPEG Yields Azide BromoDBCO Bromo-PEG3-DBCO Click-Ready Precursor Amidation->BromoDBCO Yields DBCO

Fig 1: Orthogonal pathways for converting Bromo-PEG3-Amine into click-ready precursors.

Pathway A: Synthesis of Azido-PEG3-Amine (The Azidation Route)

Objective: Convert the bromide into an azide while preserving the primary amine for downstream conjugation to carboxylic acids on proteins or drug payloads[5][8].

Mechanistic Causality: To prevent the primary amine from displacing the bromide (self-alkylation), the reaction is performed without adding an organic base. By keeping the amine protonated ( NH3+​ ), it remains non-nucleophilic. Sodium azide ( NaN3​ ) is introduced in excess in a polar aprotic solvent (DMF). DMF solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, driving a rapid SN​2 displacement of the bromide[4].

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of Bromo-PEG3-amine·HBr in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of Sodium Azide ( NaN3​ ). Caution: NaN3​ is highly toxic; handle in a fume hood and avoid acidic conditions which generate explosive hydrazoic acid.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12-16 hours. Monitor via LC-MS. The disappearance of the bromine isotope pattern (M and M+2 peaks of equal height) and the appearance of the azide mass validates completion.

  • Workup & Basification: Cool to room temperature. Dilute with Ethyl Acetate and wash with 5% Na2​CO3​ (aqueous) to deprotonate the amine, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The resulting Azido-PEG3-amine is typically pure enough for immediate use, but can be purified via silica gel chromatography (DCM:MeOH gradient containing 1% NH4​OH or Et3​N to prevent amine streaking)[6].

Pathway B: Synthesis of Bromo-PEG3-DBCO (The Amidation Route)

Objective: Convert the primary amine into a copper-free click handle (DBCO) while preserving the bromide for downstream target alkylation (e.g., attaching to a phenol group on a PROTAC ligand)[3].

Mechanistic Causality: Here, we must deprotonate the amine to make it nucleophilic. We use N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base. DIPEA neutralizes the HBr salt without reacting with the NHS-ester or the bromide. The NHS-ester of DBCO is highly electrophilic; the amidation reaction is kinetically vastly superior to self-alkylation, ensuring selective derivatization[7].

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of DBCO-NHS ester in anhydrous Dichloromethane (DCM) or DMF.

  • Activation: In a separate vial, dissolve 1.1 eq of Bromo-PEG3-amine·HBr in DCM/DMF and add 3.0 eq of DIPEA. Stir for 5 minutes to ensure complete deprotonation.

  • Reaction: Dropwise, add the neutralized Bromo-PEG3-amine solution to the DBCO-NHS solution at room temperature.

  • Validation: Stir for 2-4 hours. Monitor by TLC (UV active due to DBCO) or LC-MS. The release of N-hydroxysuccinimide (NHS) is a self-validating marker of reaction progress.

  • Purification: Wash the organic layer with 0.1 M HCl (to remove unreacted amine and DIPEA), then water, then brine. Concentrate and purify via flash chromatography to yield pure Bromo-PEG3-DBCO.

Quantitative Data & Reaction Parameters

To ensure reproducibility across laboratories, the following table summarizes the critical parameters for both click-precursor synthesis pathways based on established bioconjugation standards[3][6][7].

ParameterPathway A: Azidation (Azido-PEG3-Amine)Pathway B: Amidation (Bromo-PEG3-DBCO)
Primary Reagent Sodium Azide ( NaN3​ )DBCO-NHS Ester
Equivalents 3.0 eq NaN3​ 1.1 eq Bromo-PEG3-Amine
Solvent Choice Anhydrous DMF (Polar Aprotic)Anhydrous DCM or DMF
Base Requirement None (Keep amine protonated)DIPEA (3.0 eq) to deprotonate amine
Temperature 80°CRoom Temperature (20-25°C)
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 75 - 85%80 - 95%
Downstream Click Acts as the Azide in CuAAC/SPAACActs as the Alkyne/Cyclooctyne in SPAAC

Downstream Applications in Drug Development

Once 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine has been converted into a click-ready precursor, it becomes a powerful tool in targeted therapeutics, particularly in Proteolysis Targeting Chimeras (PROTACs) [3][8].

For example, if Pathway B was utilized to create Bromo-PEG3-DBCO, the preserved bromide acts as a highly efficient alkylating agent. It can be reacted with a phenolic hydroxyl group on a Target Protein Ligand (e.g., a kinase inhibitor) via an SN​2 reaction (using K2​CO3​ in DMF). The resulting intermediate now possesses a DBCO group, which can be seamlessly "clicked" to an Azido-functionalized E3 Ligase Ligand (e.g., an Azido-Thalidomide derivative) via SPAAC, assembling the final PROTAC ternary complex[3][8].

PROTACSynthesis Step1 Target Ligand Alkylation (Phenol + Bromo-PEG3-DBCO) Step2 Target-PEG3-DBCO Intermediate Step1->Step2 SN2 Alkylation (K2CO3, DMF, 60°C) Step3 SPAAC Click Reaction (+ Azido-E3 Ligase Ligand) Step2->Step3 Purified Intermediate Step4 Fully Assembled PROTAC (Target Ligand - PEG3 - Triazole - E3 Ligase) Step3->Step4 Copper-Free Click (RT, 2-4h, High Yield)

Fig 2: Workflow for PROTAC synthesis utilizing the Bromo-PEG3-DBCO precursor.

References

  • Pharmaffiliates : 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine | CAS 1334782-19-2. Available at: [Link][1]

Sources

Method

Attaching Bromo-PEG3-Amine to Monoclonal Antibodies: A Step-by-Step Guide to Stable and Specific Bioconjugation

An Application Guide for Researchers Abstract The covalent attachment of polyethylene glycol (PEG) to monoclonal antibodies (mAbs), a process known as PEGylation, is a cornerstone of advanced biotherapeutic development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The covalent attachment of polyethylene glycol (PEG) to monoclonal antibodies (mAbs), a process known as PEGylation, is a cornerstone of advanced biotherapeutic development. It offers significant advantages, including enhanced stability, prolonged circulatory half-life, and reduced immunogenicity.[][2] This guide provides a detailed, step-by-step protocol for the conjugation of Bromo-PEG3-amine to monoclonal antibodies. We will delve into the core chemical principles, compare methodologies, provide comprehensive experimental protocols for both cysteine and lysine targeting, and offer field-proven troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to create stable and effective antibody conjugates.

Introduction: The Rationale for PEGylation with Bromo-PEG Linkers

Monoclonal antibodies have revolutionized medicine, but their therapeutic efficacy can be enhanced by overcoming inherent limitations such as immunogenicity and rapid clearance from circulation.[] PEGylation shields the antibody, increasing its hydrodynamic size to reduce renal clearance and masking epitopes that might trigger an immune response.[][2]

The choice of linker chemistry is critical for the success of an antibody conjugate. Bromo-functionalized PEG linkers, such as Bromo-PEG3-amine, offer a robust method for creating highly stable bioconjugates.[3] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the formation of a strong, non-cleavable covalent bond with specific residues on the antibody.[3][4] This stability is particularly crucial for applications like antibody-drug conjugates (ADCs), where maintaining the integrity of the linker is paramount for therapeutic success.[3][5]

Core Principles of Bromo-PEG Reactivity

The utility of bromo-functionalized linkers is rooted in their reactivity towards soft nucleophiles, primarily the thiol groups of cysteine residues.[3]

Primary Reaction: Thiol Alkylation of Cysteine

The most specific and widely used strategy for bromo-PEG conjugation targets the sulfhydryl (-SH) group of cysteine residues. This reaction, a form of thiol-alkylation, proceeds efficiently under mild conditions (pH 6.5-7.5) to form a highly stable thioether bond.[6] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with the more abundant amine groups, ensuring high chemoselectivity.[6]

Many bromo-PEG reagents are supplied as a bromoacetamide, which enhances the electrophilicity of the carbon atom attached to the bromine, further facilitating the reaction.[3]

G mAb_Cys Antibody-Cysteine-SH Transition Nucleophilic Attack mAb_Cys->Transition Thiol Group BromoPEG Br-CH2-CO-PEG-Amine (Bromo-PEG Reagent) BromoPEG->Transition Bromoacetyl Group Product Antibody-Cys-S-CH2-CO-PEG-Amine (Stable Thioether Bond) Transition->Product Forms Covalent Bond HBr HBr (Byproduct) Transition->HBr Releases

Caption: Reaction mechanism for cysteine-targeted bromo-PEGylation.

Alternative Reaction: N-Alkylation of Lysine

While less common due to lower specificity, bromo-PEG linkers can also react with the primary amine groups (ε-amine) of lysine residues. This reaction requires a higher pH (typically 8.2-9.2) to deprotonate the amine, making it sufficiently nucleophilic to attack the bromo-carbon.[7] However, since monoclonal antibodies have many surface-exposed lysine residues, this method often results in a heterogeneous mixture of conjugates with varying degrees of PEGylation and attachment sites, which can be a challenge for characterization and regulatory approval.[8][9][10]

Comparative Analysis of Thiol-Reactive Chemistries

The selection of a conjugation strategy is a critical design choice. The following table compares key parameters of bromoacetyl chemistry with the widely used maleimide-based chemistry.

Parameter Bromoacetyl Chemistry Maleimide Chemistry Reference
Target Residue Cysteine (Thiol)Cysteine (Thiol)[3][6]
Optimal pH 6.5 - 9.06.5 - 7.5[3][6]
Relative Rate Slower at neutral pH, faster at pH 9.0Fast at neutral pH[3]
Resulting Linkage Stable ThioetherThiosuccinimide (Thioether)[3][6]
Linkage Stability Highly stable, resistant to hydrolysisStable, but can undergo retro-Michael addition[3]

While maleimide reactions are faster at physiological pH, the thioether bond formed by bromoacetyl chemistry offers superior long-term stability, which can be a significant in-vivo advantage.[3]

Experimental Workflow and Protocols

The overall process involves preparing the antibody, performing the conjugation reaction, quenching unreacted linker, and finally, purifying and characterizing the conjugate.

Caption: General experimental workflow for antibody PEGylation.

Protocol 1: Site-Specific Conjugation to Cysteine Residues

This protocol is the preferred method for achieving a more homogeneous and controlled PEGylation product. It relies on the reduction of the antibody's interchain disulfide bonds to generate free, reactive thiol groups.

Materials:

  • Monoclonal antibody (mAb) with available cysteine residues.

  • Bromo-PEG3-amine (or a bromoacetamido-PEG derivative).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5, degassed.[11]

  • Quenching Reagent: N-acetyl-L-cysteine or L-cysteine.[3]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or centrifugal filter units (e.g., Amicon, 30 kDa MWCO).[12]

Step-by-Step Procedure:

  • Antibody Preparation & Buffer Exchange:

    • If the antibody is in a buffer containing amines (like Tris) or stabilizers, it must be purified first.

    • Exchange the antibody into the degassed Conjugation Buffer. This can be done using a desalting column or by repeated concentration/dilution with centrifugal filter units.[13]

    • Adjust the final antibody concentration to 2-10 mg/mL.

  • Antibody Reduction (Generation of Free Thiols):

    • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in Conjugation Buffer).

    • Add the reducing agent to the antibody solution. A 5- to 10-fold molar excess of TCEP over the antibody is a good starting point.[11]

    • Incubate at room temperature for 30-60 minutes.[]

    • Crucially , remove the excess reducing agent immediately after incubation using a desalting column or a centrifugal filter unit pre-equilibrated with fresh, degassed Conjugation Buffer.[15]

  • Conjugation Reaction:

    • Immediately before use, prepare a stock solution of Bromo-PEG3-amine in anhydrous DMSO (e.g., 10-20 mM).

    • Add the Bromo-PEG3-amine solution to the reduced antibody solution. A 5- to 20-fold molar excess of the PEG linker over the antibody is recommended as a starting point.[3] The final DMSO concentration should ideally be below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[3] The optimal time should be determined empirically for each specific antibody.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted bromo-PEG linker, add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine to a final concentration of ~1-2 mM).[3]

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Purify the antibody-PEG conjugate from excess PEG linker, quenching reagent, and other reaction components.

    • Size-Exclusion Chromatography (SEC) is the most common and effective method.[][3] The larger PEGylated antibody will elute before the smaller, unreacted molecules.

    • Alternatively, for smaller scale, repeated washing with an appropriate buffer using centrifugal filter units can be employed.[12]

  • Characterization and Storage:

    • Analyze the purified conjugate (see Section 6).

    • Determine the final protein concentration (e.g., using A280 measurement).

    • Store the final product under appropriate conditions, typically at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Conjugation to Lysine Residues

This method targets the abundant primary amines on lysine residues and the N-terminus. It does not require a reduction step but generally produces a more heterogeneous product.

Materials:

  • Monoclonal antibody (mAb).

  • Bromo-PEG3-amine.

  • Conjugation Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 8.2-9.2.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification System: As described in Protocol 1.

Step-by-Step Procedure:

  • Antibody Preparation & Buffer Exchange:

    • Ensure the starting antibody buffer is free of primary amines (e.g., Tris, glycine).[7]

    • Exchange the antibody into the high-pH Conjugation Buffer.

    • Adjust the final antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a fresh stock solution of Bromo-PEG3-amine in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the Bromo-PEG3-amine solution to the antibody solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation. The higher pH facilitates the deprotonation of lysine's amine group, making it reactive.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted bromo-PEG linker.[13]

    • Incubate for 30 minutes at room temperature.

  • Purification and Characterization:

    • Follow steps 5 and 6 as described in Protocol 1 to purify and characterize the conjugate.

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the success of the conjugation and to understand the properties of the final product.[16]

Technique Purpose Expected Outcome Reference
SDS-PAGE Assess molecular weight increaseA shift to a higher molecular weight for the PEGylated mAb compared to the unconjugated mAb. A "smear" may indicate heterogeneity.[17]
Mass Spectrometry (ESI-MS) Determine the precise mass and Degree of PEGylation (DOP)A mass spectrum showing peaks corresponding to the mAb with 1, 2, 3, etc., PEG chains attached. Allows for calculation of the average DOP.[16]
HPLC (SEC, HIC, RP-HPLC) Assess purity, aggregation, and heterogeneitySEC-HPLC can show purity and detect aggregation. HIC or RP-HPLC can separate species with different numbers of attached PEGs.[12]
Binding Assay (ELISA, SPR) Evaluate biological activityConfirm that the PEGylated antibody retains its ability to bind to its target antigen.[15][18]

Troubleshooting Common Challenges

Problem Potential Cause(s) Suggested Solution(s) Reference
Low Conjugation Yield Inefficient reduction of disulfides; Insufficient molar excess of PEG linker; Hydrolysis of the bromo-PEG reagent; Incorrect buffer pH.Optimize TCEP concentration and incubation time; Increase the molar ratio of PEG to antibody; Use fresh, anhydrous DMSO for PEG stock; Verify the pH of all buffers.[17]
Antibody Aggregation High concentration of organic solvent (DMSO); Inappropriate buffer conditions; Excessive agitation.Keep final DMSO concentration below 10%; Screen different buffers and pH values; Use gentle, continuous mixing instead of vigorous vortexing.[][17]
Loss of Biological Activity PEGylation at or near the antigen-binding site (paratopes); Denaturation during the reaction.Use site-specific cysteine conjugation away from binding sites; Perform reactions at 4°C instead of room temperature; Minimize reaction time.[17][19]
High Heterogeneity (Lysine method) Many reactive lysines with varying accessibility.This is an inherent challenge. Optimize by using a lower molar excess of PEG and shorter reaction times to favor modification of the most reactive sites. Use purification methods like ion-exchange chromatography to isolate specific species.[19]

Conclusion

The conjugation of Bromo-PEG3-amine to monoclonal antibodies via thiol-alkylation of cysteine residues provides a reliable and effective method for producing stable, homogeneous antibody-PEG conjugates.[3] By carefully controlling reaction parameters such as pH, stoichiometry, and reaction time, researchers can achieve desired degrees of PEGylation while preserving the antibody's biological activity. While lysine-based conjugation is an alternative, it presents significant challenges in controlling heterogeneity.[7] The protocols and troubleshooting guides provided here offer a solid foundation for drug development professionals and scientists to successfully implement this powerful bioconjugation strategy.

References

  • BenchChem. (2025). The Bromo Group in Polyethylene Glycol (PEG)
  • Creative Biolabs. Bromo-PEG-CH2CO2H (PEG1-PEGn).
  • MedchemExpress. Bromo-PEG2-C2-azide. MedchemExpress.com.
  • BOC Sciences.
  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Chauhan, A., et al. (2021). Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples. Bioanalysis.
  • Lai, S. (2015). Prevalence and characteristics of anti-PEG antibodies in humans. Grantome.
  • BenchChem. (n.d.).
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
  • BioPharm International. (2026). Monoclonal Antibody Conjugation via Chemical Modification.
  • Fürth lab. (n.d.).
  • BenchChem. (2026).
  • Le, T. M., et al. (2021). Design and production of antibody PEG-conjugates for extended ocular retention. European Journal of Pharmaceutics and Biopharmaceutics.
  • Boutureira, O., & Bernardes, G. J. (2015). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT.
  • Cox, G. N., et al. (1998).
  • Zhang, P., et al. (2016).
  • Fu, Z., et al. (2022). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science.
  • Kumar, A., et al. (2022). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society.

Sources

Application

Application Note: Optimization of Nucleophilic Substitution Workflows for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (CAS: 1334782-19-2) Common Aliases: Bromo-PEG2-amine, 1-(2-aminoethoxy)-2-(2-bromoet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (CAS: 1334782-19-2) Common Aliases: Bromo-PEG2-amine, 1-(2-aminoethoxy)-2-(2-bromoethoxy)ethane[1]

Executive Summary & Chemoselectivity Principles

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is a highly versatile heterobifunctional linker, predominantly utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and targeted lipid nanoparticles[2][3]. Structurally, it acts as a chemical "hub," possessing both a nucleophilic primary amine and an electrophilic terminal alkyl bromide.

The Chemoselectivity Challenge (Expertise & Experience)

Because the molecule contains both a nucleophile and a leaving group, neutralizing the free base without an external reaction partner leads to rapid intramolecular cyclization (forming 9-membered macrocycles or truncated morpholine derivatives) or intermolecular step-growth polymerization. Consequently, this reagent is exclusively stored, shipped, and handled as a hydrobromide or hydrochloride salt[4][5].

As an Application Scientist, the critical decision in your workflow is determining whether the amine or the bromide will act as the primary reaction site. This dictates whether your protocol must be governed by kinetic control (amine acylation) or thermodynamic/stoichiometric control (bromide alkylation).

Protocol A: Amine-Directed Nucleophilic Acyl Substitution

When utilizing the amine as the nucleophile, the objective is to functionalize the nitrogen while preserving the terminal bromide for downstream conjugation (e.g., PROTAC linker assembly)[3][6].

Causality of Experimental Choices
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly required[6]. It is a sterically hindered, non-nucleophilic base that effectively deprotonates the ammonium salt without initiating hydroxide-mediated hydrolysis of the bromide.

  • Electrophile Reactivity: The external electrophile (e.g., an NHS-ester, HATU-activated acid, or acid chloride) must be highly reactive. The acylation of the amine by an activated ester is orders of magnitude faster than the self-alkylation of the amine by the terminal bromide, providing kinetic chemoselectivity.

  • Temperature: Initiating the reaction at 0°C suppresses the higher-activation-energy self-alkylation pathway, ensuring the reaction remains strictly intermolecular.

Step-by-Step Methodology
  • Preparation: Dissolve the electrophile (e.g., NHS-ester or carboxylic acid with HATU, 1.0 eq) in anhydrous THF or DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar)[3][6].

  • Salt Neutralization: In a separate vial, suspend the 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine salt (1.05 eq) in anhydrous THF. Add DIPEA (2.0 - 3.0 eq) to generate the free base in situ[6].

  • Addition: Dropwise add the neutralized amine solution to the electrophile solution at 0°C over 10–15 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature (RT). Stir for 2–12 hours.

    • Self-Validating Step: Monitor via LC-MS. The desired product will show the expected mass. If self-polymerization occurs due to poor temperature control, a ladder of higher molecular weight oligomers (+131 Da repeating units) will be visible.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

  • Purification: Purify via flash chromatography using an Ethyl acetate/MeOH gradient (typically 0-20%) to yield the pure amide[3].

Protocol B: Bromide-Directed Nucleophilic Aliphatic Substitution

When utilizing the bromide as the electrophile, the goal is to substitute the halogen with an external nucleophile, such as a phenol (Williamson ether synthesis) or a thiol (thioetherification)[5].

Causality of Experimental Choices
  • Nucleophile Strength: Phenoxides and thiolates are significantly stronger nucleophiles than the neutral primary amine. By using an inorganic base like K₂CO₃ or Cs₂CO₃, the phenol/thiol is deprotonated, and its attack on the bromide kinetically outcompetes the amine's self-alkylation.

  • Amine State: If the unprotected Bromo-PEG2-amine salt is used directly, the amine remains partially protonated in the presence of weaker bases, further reducing its nucleophilicity. However, for maximum yields, transient protection (e.g., Boc-anhydride) of the amine prior to this step is highly recommended.

Step-by-Step Methodology (Williamson Ether Synthesis)
  • Deprotonation: Dissolve the target phenol (1.0 eq) in anhydrous DMF or MeCN (0.2 M). Add anhydrous K₂CO₃ (3.0 eq) and stir at RT for 30 minutes to generate the phenoxide[5].

  • Alkylation: Add the 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine salt (1.2 eq) directly to the stirring mixture.

  • Heating: Elevate the temperature to 60°C and stir for 12–18 hours under N₂.

  • Aqueous Workup: Cool the reaction to RT. Dilute heavily with ethyl acetate and wash extensively with water (5x) to remove the DMF and excess inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the target ether as a TFA salt.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the divergent functionalization of the Bromo-PEG2-amine linker.

Reaction PathwayTarget BondReagentsBaseSolventTemperatureExpected Yield
Amine-Directed (Acyl Sub.)AmideNHS-Ester / Acid ChlorideDIPEA (2-3 eq)THF or DCM0°C to RT75 - 90%
Bromide-Directed (Aliphatic Sub.)Ether / ThioetherPhenol / ThiolK₂CO₃ / Cs₂CO₃DMF or MeCN50°C - 80°C60 - 85%
Azidation (Aliphatic Sub.)Alkyl AzideNaN₃ (2.0 eq)NoneDMF80°C>90%

Visualizations

Chemoselectivity Center Bromo-PEG2-Amine Salt CAS: 1334782-19-2 PathA Amine Nucleophile (Acyl Substitution) Center->PathA NHS-Ester, DIPEA DCM, 0°C -> RT PathB Bromide Electrophile (Aliphatic Substitution) Center->PathB Phenol/Thiol, K2CO3 DMF, 60°C Side Self-Polymerization / Cyclization (Avoid) Center->Side Strong Base No Electrophile ProdA Amide-PEG2-Bromide (PROTAC Precursor) PathA->ProdA ProdB Amine-PEG2-Ether/Thioether (Target Conjugate) PathB->ProdB

Figure 1: Chemoselective reaction pathways for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine.

Workflow Step1 1. Salt Neutralization (In Situ with DIPEA) Step2 2. Electrophile Addition (NHS-Ester at 0°C) Step1->Step2 Step3 3. Reaction (RT for 2-12h) Step2->Step3 Step4 4. Aqueous Workup (Brine/DCM) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Standard workflow for amine-directed nucleophilic acyl substitution.

References

  • Title: Patent WO2025038963A1 - Oligonucleotides containing multiple ligands and/or lipids Source: Google Patents URL
  • Title: CAS No : 1334782-19-2 | Product Name : 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine Source: Pharmaffiliates URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for Bromo-PEG3-amine bioconjugation

Welcome to the Technical Support Center for Bromo-PEG3-amine Bioconjugation . This guide is designed for researchers, scientists, and drug development professionals who require precise control over bioconjugation kinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bromo-PEG3-amine Bioconjugation . This guide is designed for researchers, scientists, and drug development professionals who require precise control over bioconjugation kinetics, specifically focusing on the thermodynamic and kinetic challenges of thiol-alkylation using alkyl bromides.

Mechanistic Overview: The Causality of Temperature in Alkylation

Bromo-PEG3-amine is a heterobifunctional crosslinker featuring a primary amine and an alkyl bromide. The utility of the bromo group stems from its nature as a leaving group in nucleophilic substitution ( SN​2 ) reactions, where it is attacked by soft nucleophiles like the thiol (-SH) group of cysteine residues to form an irreversible, highly stable thioether bond[1].

Unlike maleimides, which react rapidly at 4°C but are susceptible to retro-Michael dealkylation in circulation[2], alkyl bromides form non-cleavable linkages ideal for stable antibody-drug conjugates (ADCs)[1][3]. However, unactivated alkyl bromides possess a higher activation energy barrier for SN​2 displacement compared to maleimides or iodoacetamides[4]. Consequently, temperature optimization is the single most critical parameter: you must provide enough thermal energy to drive the SN​2 reaction forward without crossing the threshold that triggers protein denaturation or hydroxide-mediated hydrolysis of the bromide[5].

Mechanism BrPEG Bromo-PEG3-amine + Protein-Thiolate (S-) Thioether Stable Thioether Conjugate (Target Product) BrPEG->Thioether Optimal Temp (25°C) Efficient SN2 Alkylation BrPEG->Thioether Low Temp (4°C) Insufficient Kinetic Energy Hydrolysis Hydrolyzed PEG-OH (Inactive Side Product) BrPEG->Hydrolysis High Temp (>37°C) OH- Attack / Hydrolysis

Reaction logic of Bromo-PEG3-amine thiol alkylation vs. hydrolysis based on temperature.

Troubleshooting & FAQ Guide

Q1: Why is my thiol-alkylation with Bromo-PEG3-amine yielding incomplete conjugation at 4°C? Causality: The activation energy required for the SN​2 displacement of a bromide ion by a thiolate is significantly higher than that of a thiol-Michael addition[4]. At 4°C, the kinetic energy of the system is insufficient to drive the reaction to completion within a standard 2-to-4-hour window. While 4°C protects the tertiary structure of sensitive proteins, it results in drastically reduced alkylation kinetics. Solution: Elevate the reaction temperature to 20°C–25°C (room temperature) and extend the incubation time to 4–12 hours, depending on the steric hindrance of the target cysteine.

Q2: If 4°C is too slow, can I force the reaction by incubating at 37°C? Causality: While elevating the temperature to 37°C exponentially increases the SN​2 reaction rate, it simultaneously accelerates the competing hydrolysis of the alkyl bromide by hydroxide ions ( OH− ) present in the aqueous buffer[1][5]. Hydrolysis converts the Bromo-PEG into an unreactive hydroxyl-PEG side product, permanently capping your crosslinker. Furthermore, prolonged exposure of sensitive proteins to 37°C at the slightly alkaline pH required for this reaction can induce unfolding or aggregation[6]. Solution: Avoid 37°C unless working with highly thermostable peptides. The optimal thermal window for Bromo-PEG3-amine is strictly 25°C.

Q3: How does pH interplay with temperature optimization? Causality: The true nucleophile in this reaction is the deprotonated thiolate anion ( S− ), not the protonated thiol (-SH)[2][4]. The pKa of a typical surface-exposed cysteine is ~8.3. If you must run the reaction at lower temperatures (e.g., 4°C for highly unstable proteins), you must compensate for the loss of thermal kinetic energy by increasing the pH to 8.0–8.5. This maximizes the thiolate concentration, pushing the equilibrium forward. Conversely, at higher temperatures (25°C), a pH of 7.5–8.0 is sufficient and minimizes temperature-accelerated hydroxide hydrolysis[5].

Quantitative Data: Linker Reactivity & Temperature Dynamics

To make informed decisions on experimental design, compare the kinetic and thermodynamic profiles of Bromo-PEG against other common chemistries[1][4].

Reactive GroupTarget NucleophileOptimal TempOptimal pHRelative Reaction RateLinkage Stability (In Vivo)
Maleimide Cysteine (Thiol)4°C - 25°C6.5 - 7.5Very Fast (< 1 hr)Moderate (Prone to exchange)
Iodoacetamide Cysteine (Thiol)20°C - 25°C7.5 - 8.0Fast (1 - 2 hrs)High (Irreversible thioether)
Bromo-PEG (Alkyl) Cysteine (Thiol)25°C 7.5 - 8.5 Slow (4 - 12 hrs) Very High (Irreversible)

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, this protocol is designed as a self-validating system . It includes built-in checkpoints to mathematically verify the success of the reaction at each phase, eliminating guesswork from your bioconjugation workflow.

Step 1: Disulfide Reduction & Baseline Validation
  • Reduction: Incubate your protein with 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) at 37°C for 30 minutes to reduce disulfide bonds and expose free thiols.

  • Buffer Exchange: Pass the protein through a desalting column pre-equilibrated with Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0). Note: EDTA is critical to chelate trace metals that catalyze thiol oxidation.

  • Validation Checkpoint 1 (Ellman's Assay): Quantify the free sulfhydryl groups using DTNB (Ellman's reagent). Calculate the exact molarity of free thiols. This is your baseline (100% free thiols).

Step 2: Temperature-Optimized Conjugation
  • Reagent Preparation: Dissolve Bromo-PEG3-amine in anhydrous DMSO immediately before use to prevent premature hydrolysis[5].

  • Conjugation: Add a 20-to-50 molar excess of Bromo-PEG3-amine (relative to the quantified free thiols) to the protein solution. Ensure the final DMSO concentration remains below 10% v/v to prevent protein denaturation.

  • Thermal Incubation: Incubate the reaction mixture strictly at 25°C using a thermomixer set to 300 RPM. Allow the reaction to proceed for 4 to 8 hours.

Step 3: Real-Time Monitoring & Quenching
  • Validation Checkpoint 2 (Reaction Monitoring): At the 4-hour mark, extract a 10 µL aliquot and repeat the Ellman's Assay. The disappearance of free thiols mathematically validates the covalent attachment. If >10% free thiols remain, extend incubation by 2 hours.

  • Quenching: Once validated, quench the unreacted Bromo-PEG3-amine by adding a 100-fold molar excess of L-Cysteine or β -mercaptoethanol. Incubate for 15 minutes at room temperature.

  • Final Purification: Remove quenched byproducts and excess reagents using a size-exclusion chromatography (SEC) column or dialysis.

Workflow Step1 1. Protein Reduction (TCEP, 37°C, 30 min) Check1 Checkpoint 1: Ellman's Assay (Quantify Baseline Thiols) Step1->Check1 Step2 2. Buffer Exchange (pH 8.0, 5 mM EDTA) Check1->Step2 Step3 3. Bromo-PEG3-amine Addition (20-50x Molar Excess) Step2->Step3 Step4 4. Thermal Incubation (Strictly 25°C for 4-8 hours) Step3->Step4 Check2 Checkpoint 2: Ellman's Assay (Verify Thiol Depletion) Step4->Check2 Step5 5. Quenching & Purification (Add L-Cysteine, SEC) Check2->Step5

Step-by-step self-validating workflow for temperature-optimized bioconjugation.

References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI [Link][4]

  • Optimization of PEG Activation Chemistry for Efficient Bioconjugation Under Alkaline Conditions American Chemical Society (ACS) / Digitell [Link][5]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies National Institutes of Health (NIH) / PMC[Link][2]

  • Bioconjugation through Mesitylene Thiol Alkylation ACS Publications [Link][3]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Welcome to the Technical Support Center for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine or Br-PEG3-NH2). This bifunctional PEG linker is a critical building block in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly referred to as Bromo-PEG2-amine or Br-PEG3-NH2). This bifunctional PEG linker is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[]. However, its unique chemical structure makes it highly susceptible to rapid degradation if improperly stored.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the integrity of your reagent.

Mechanisms of Degradation: The Causality Behind the Instability

Understanding why this molecule degrades is the first step in preventing it. Bromo-PEG2-amine contains both a strong nucleophile (primary amine) and a highly reactive electrophile (primary alkyl bromide) connected by a sensitive polyethylene glycol (PEG) backbone[]. This creates three primary avenues for degradation:

  • Intermolecular Oligomerization (Self-Condensation): In the free base form, the terminal amine of one molecule will attack the terminal bromide of another via an SN2 mechanism, rapidly forming inactive oligomers and polymers.

  • Oxidative Chain Scission: PEG chains are highly susceptible to oxidative degradation. In the presence of molecular oxygen and UV light, radical chain scission occurs, forming hydroperoxides that decompose into formaldehyde and formic acid[2],[3].

  • N-Methylation & N-Formylation: The formaldehyde generated from PEG oxidation can react directly with the terminal primary amine, causing irreversible N-methylation or N-formylation impurities[3].

DegradationPathways Start 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (Free Base) Oligomer Intermolecular Alkylation (Oligomerization) Start->Oligomer Nucleophilic attack (-NH2 on -Br) [High Conc. / Room Temp] Cyclic Intramolecular Cyclization (Ring Formation) Start->Cyclic Self-condensation [Low Conc.] Oxidation PEG Chain Oxidation (Peroxides / Formic Acid) Start->Oxidation O2 + UV Light Exposure Hydrolysis Moisture / CO2 Exposure (Hydrolysis / Carbamates) Start->Hydrolysis Ambient Air Exposure

Figure 1: Primary degradation pathways of Bromo-PEG2-amine during improper storage.

Troubleshooting Guide: Identifying Degradation

If your downstream conjugation reactions are failing, use the table below to cross-reference your quantitative analytical data with the exact root cause.

Symptom / ObservationQuantitative Analytical DataRoot CauseCorrective / Preventive Action
Viscous oil or insoluble gel 1H-NMR: Loss of triplet at ~3.46 ppm (-CH2Br).MS: Appearance of[M+n(131)]+ peaks.Intermolecular oligomerization (SN2 self-condensation).Store as HBr salt; maintain strictly at -20°C[],[4].
Unexpected mass in target conjugate 1H-NMR: New singlet at ~2.80 ppm (N-CH3) or ~8.10 ppm (N-CHO).PEG oxidation yielding formaldehyde, causing N-methylation[3].Purge vials with Argon; store in amber vials to block UV light[2],[4].
Loss of amine reactivity IR: Broad C=O stretch at ~1650 cm⁻¹.pH: Drop in aqueous pH.CO2 absorption forming carbamate salts, or bromide hydrolysis.Handle exclusively in a desiccated glovebox environment.
Increased ionic strength Conductivity: Elevated >10 µS/cm compared to baseline[4].Accumulation of formates and hydrobromic acid from aging[4].Discard degraded batch; implement strict inert storage[2].

Best Practices & Experimental Protocols

To guarantee the structural integrity of Bromo-PEG2-amine, you must establish a self-validating storage workflow.

StorageWorkflow Rec Receive Reagent (Dry Ice) Aliquot Aliquot in Glovebox (Argon Blanket) Rec->Aliquot Salt Protonate Amine (Form HBr Salt) Aliquot->Salt Long-term Storage Seal Seal in Amber Vials (Protect from Light) Aliquot->Seal Immediate Use Salt->Seal Store Store at -20°C (Desiccated) Seal->Store

Figure 2: Optimized workflow for processing and storing Bromo-PEG2-amine.

Protocol A: Inert Aliquoting & Cryo-Storage

Causality: Repeated freeze-thaw cycles introduce ambient moisture and oxygen, accelerating both hydrolysis and oxidative chain scission. Argon is heavier than Nitrogen and provides a superior blanket against atmospheric oxygen[2],[4].

  • Transfer the sealed reagent bottle (received on dry ice) directly into an Argon-purged glovebox.

  • Allow the bottle to equilibrate to the glovebox temperature to prevent condensation.

  • Dispense single-use aliquots into pre-dried, amber borosilicate glass vials (amber glass blocks UV-induced radical formation)[2],[4].

  • Blanket each vial with a heavy stream of Argon, seal tightly with PTFE-lined caps, and wrap with Parafilm.

  • Store immediately at -20°C to -80°C in a desiccated secondary container[4].

  • Self-Validation Step: Before utilizing a stored aliquot for a critical synthesis, dissolve a 1 mg fraction in CDCl3 and perform 1H-NMR. The integration ratio of the CH2-Br triplet (~3.46 ppm) to the CH2-NH2 triplet (~2.88 ppm) must remain strictly 1:1. Any deviation invalidates the batch.

Protocol B: Conversion to Hydrobromide (HBr) Salt (For Long-Term Storage)

Causality: By protonating the primary amine to an ammonium cation (-NH3+), you completely eliminate its nucleophilicity. This physically arrests the SN2 self-condensation pathway, allowing for stable storage over extended periods[].

  • Dissolve the free base Bromo-PEG2-amine in anhydrous Diethyl Ether or Dichloromethane (DCM) under Argon.

  • Slowly add 1.05 equivalents of anhydrous HBr in Acetic Acid (or bubble dry HCl gas) at 0°C.

  • Stir for 15 minutes. The Bromo-PEG2-amine HBr salt will precipitate as a stable solid[].

  • Filter, wash with cold anhydrous ether, and dry under high vacuum.

  • Self-Validation Step: Dissolve 2 mg of the resulting solid in 1 mL of DI water. The HBr salt will be highly soluble and yield an acidic pH (~4-5). If the pH is basic (~9-10), the conversion failed, and the amine remains dangerously nucleophilic.

Frequently Asked Questions (FAQs)

Q: Can I prepare a stock solution of Bromo-PEG2-amine in DMF or DMSO and store it? A: No. Storing this reagent in polar aprotic solvents (like DMF or DMSO) drastically accelerates the SN2 self-condensation reaction by solvating the leaving group without hindering the nucleophile. Solutions must be prepared immediately before use[2].

Q: My reagent has turned slightly yellow. Is it still safe to use? A: A yellow tint indicates either the release of trace free bromine (due to photolytic degradation) or the early stages of PEG backbone oxidation[4]. It is highly recommended to discard the batch, as the resulting formaldehyde will cause N-methylation of your target compound[3].

Q: I accidentally left the vial on the benchtop overnight. Can I recover the polymerized reagent? A: Unfortunately, no. Once intermolecular alkylation occurs, the resulting PEG-amine oligomers cannot be easily reversed or separated from the monomer via standard flash chromatography due to identical polarity profiles. The batch must be discarded.

References

  • [4] Title: PEG Stability. Source: Hampton Research. URL: [Link]

  • [3] Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Source: MDPI (Pharmaceutics). URL: [Link]

Sources

Troubleshooting

Purification methods for separating unreacted 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Welcome to the technical support center for the purification of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting guides, and detailed protocols for the effective purification of this bifunctional linker.

Understanding the Molecule: A Quick Reference

Before diving into purification strategies, it's crucial to understand the physicochemical properties of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine. Its structure, containing a primary amine, a flexible polyethylene glycol (PEG)-like chain, and a reactive alkyl bromide, dictates its behavior during purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C6H14BrNO2
Molecular Weight 212.09 g/mol
Predicted pKa ~8.74[1]The amine is basic and will be protonated at acidic pH. This is key for acid-base extraction.
Predicted Boiling Point ~311 °C[1]High boiling point suggests distillation is challenging and may require high vacuum to prevent decomposition.[2][3]
Polarity HighThe molecule is highly polar due to the amine and ether linkages, influencing its solubility and chromatographic behavior.
Structure Primary Amine, Alkyl Bromide, PEG-like chainThe primary amine can be a nucleophile, and the alkyl bromide is an electrophile. This can lead to self-reaction or reaction with other nucleophiles, especially under basic conditions or at elevated temperatures.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the bromination of the corresponding alcohol, 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol. Therefore, you can expect:

  • Unreacted Starting Material: 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol.

  • Over-alkylation Products: The product amine can react with another molecule of the alkyl bromide starting material or the product itself to form secondary and tertiary amines.[4][5]

  • Reagents from Bromination: Residual brominating agents (e.g., HBr, PBr3) and their byproducts.

  • Solvent Residues: Solvents used in the reaction and workup.

Q2: What is the best initial purification strategy for my crude reaction mixture?

A2: For a polar, basic compound like 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine, an acid-base liquid-liquid extraction is often the most effective initial purification step.[6][7][8] This method is excellent for separating your amine product from neutral organic impurities and non-basic starting materials.

Here is a decision workflow to guide your choice:

Purification_Decision_Tree Start Crude Reaction Mixture Decision1 Are major impurities non-basic? Start->Decision1 LLE Liquid-Liquid Extraction (Acid-Base) Decision1->LLE Yes Column Column Chromatography Decision1->Column No / Unsure Decision2 Is the product pure enough after extraction? LLE->Decision2 Decision2->Column No FinalProduct Final Product Decision2->FinalProduct Yes

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting Guides

Problem: My amine compound is streaking badly on the silica gel column.

Cause: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[9]

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase.[9] This will neutralize the acidic sites on the silica.

    • Ammonium Hydroxide: For very polar amines, adding 1-2% of concentrated ammonium hydroxide to a polar solvent like methanol in your mobile phase can be effective.[9]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[9]

    • Amine-functionalized Silica: These columns are specifically designed to purify basic compounds and can provide excellent peak shapes.

    • Reversed-Phase (C18) Chromatography: This is a powerful technique for polar compounds. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]

Problem: I'm getting a persistent emulsion during my acid-base extraction.

Cause: Emulsions are common when dealing with polar compounds and can be caused by vigorous shaking or the presence of surfactants.

Solutions:

  • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

Detailed Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is ideal for removing neutral organic impurities.

Workflow:

LLE_Workflow A 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM) B 2. Extract with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated Amine) C->D Collect E Organic Layer (Contains Neutral Impurities) C->E Discard/Analyze F 3. Basify Aqueous Layer (e.g., with NaOH to pH > 10) D->F G 4. Extract with Organic Solvent (e.g., DCM) F->G H Separate Layers G->H I Organic Layer (Contains Purified Amine) H->I Collect J Aqueous Layer H->J Discard K 5. Dry, Filter, and Concentrate Organic Layer I->K L Pure Product K->L

Sources

Optimization

Technical Support Center: Optimizing Bromo-PEG3-Amine Crosslinking Protocols

Welcome to the technical support center for bromo-PEG3-amine crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bromo-PEG3-amine crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of bromo-PEG3-amine in bioconjugation protocols. Our goal is to help you minimize side reactions and achieve robust and reproducible results.

Introduction to Bromo-PEG3-Amine Crosslinking

Bromo-PEG3-amine is a heterobifunctional crosslinker featuring a reactive bromo group and a primary amine, connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, primarily targeting thiol groups on cysteine residues. The primary amine can be used for subsequent conjugation, for instance, with activated carboxylic acids. While a powerful tool, the inherent reactivity of both functional groups can lead to several side reactions that may compromise the efficiency and specificity of your conjugation. This guide will walk you through the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Related to the Bromo Group Reactivity

Question 1: My conjugation efficiency is low, or I observe no reaction. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conjugation efficiency with bromo-PEG3-amine typically points to three primary issues: hydrolysis of the bromo group, suboptimal reaction pH, or the presence of competing nucleophiles.

1. Hydrolysis of the Bromo Group:

The carbon-bromine bond is susceptible to hydrolysis, where water acts as a nucleophile, replacing the bromide with a hydroxyl group. This renders the linker inactive for its intended thiol-conjugation. The rate of hydrolysis is significantly accelerated at higher pH.[1][2] Primary alkyl bromides undergo rapid SN2 cleavage of the C-Br bond at pH > 8-9.[2]

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: If possible, verify the integrity of your bromo-PEG3-amine reagent using mass spectrometry to check for the presence of the hydrolyzed product (bromo group replaced by a hydroxyl group).

    • Minimize Exposure to Aqueous Buffers: Prepare stock solutions of bromo-PEG3-amine in anhydrous DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation.[3] Avoid prolonged storage of the linker in aqueous solutions.

    • Control Reaction Time: Minimize reaction times in aqueous buffers to reduce the opportunity for hydrolysis.[1]

2. Suboptimal Reaction pH:

The reaction of the bromo group with thiols (cysteine residues) is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form (S-), which is favored at a pH above the pKa of the thiol (around 8.5 for cysteine). However, as mentioned, higher pH increases the rate of hydrolysis. Therefore, a careful balance is required.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The optimal pH for the reaction of bromoacetyl groups with thiols is typically between 7.5 and 8.5.[4] Some sources suggest a higher pH of 8.0-9.0 for optimal reactivity.[5] It is crucial to empirically determine the optimal pH for your specific protein and reaction conditions.

    • Verify Buffer pH: Always measure the pH of your reaction buffer immediately before initiating the conjugation.

3. Presence of Competing Nucleophiles:

Your reaction mixture may contain other nucleophiles that can react with the bromo group, reducing the amount available for conjugation to your target molecule.

  • Troubleshooting Steps:

    • Use Non-Nucleophilic Buffers: Avoid buffers containing primary amines, such as Tris, as they can compete with the target thiol for reaction with the bromo group.[1] Opt for buffers like phosphate-buffered saline (PBS) or HEPES.[1]

    • Purify Your Target Molecule: Ensure your protein or other target molecule is highly purified to remove any small molecule nucleophiles.[6]

Question 2: I am observing unexpected byproducts in my reaction. What could they be?

Answer:

Unexpected byproducts in a bromo-PEG3-amine conjugation can arise from several side reactions. The most common are the hydrolyzed linker, products of reaction with buffer components, and intramolecular or intermolecular side reactions of the linker itself.

1. Hydrolysis Product:

As discussed above, the primary byproduct is often the hydrolyzed form of the linker, where the bromo group is replaced by a hydroxyl group.

2. Intramolecular Cyclization:

  • Mitigation Strategies:

    • Control pH: Keeping the pH of the stock solution and the initial reaction mixture neutral or slightly acidic can help to keep the amine protonated and therefore less nucleophilic, reducing the rate of intramolecular cyclization.

    • Use of Protecting Groups: For multi-step syntheses, the amine can be protected with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent its reaction.[7][8] These groups can be removed under specific conditions when the amine functionality is required.[7]

3. Intermolecular Self-Reaction:

Two molecules of bromo-PEG3-amine can react with each other. The amine of one molecule can attack the bromo-end of another, leading to the formation of a dimer. This is a form of over-alkylation.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a sufficient excess of the target molecule relative to the bromo-PEG3-amine to favor the desired intermolecular reaction over the self-reaction.

    • Slow Addition: Adding the bromo-PEG3-amine solution dropwise to the reaction mixture can help to maintain a low instantaneous concentration of the linker, further disfavoring dimerization.

Diagram of Potential Side Reactions:

Side_Reactions BromoPEGAmine Bromo-PEG3-Amine Hydrolyzed Hydrolyzed Product (Inactive) BromoPEGAmine->Hydrolyzed H2O, pH > 8 Cyclized Intramolecular Cyclization Product BromoPEGAmine->Cyclized Intramolecular SN2 Dimer Intermolecular Dimer BromoPEGAmine->Dimer Intermolecular SN2 TargetConjugate Desired Thiol Conjugate BromoPEGAmine->TargetConjugate Target Thiol (R-SH) BufferAdduct Buffer Adduct BromoPEGAmine->BufferAdduct Nucleophilic Buffer (e.g., Tris)

Caption: Potential side reactions of bromo-PEG3-amine.

Category 2: Issues Related to the Amine Group Reactivity

Question 3: I am trying to perform a two-step conjugation, first reacting the bromo group and then the amine. However, I am getting a complex mixture of products. Why is this happening?

Answer:

A complex product mixture in a two-step conjugation often arises from the amine group of bromo-PEG3-amine reacting prematurely or non-selectively.

1. Over-alkylation of the Target Molecule:

If your target molecule also contains primary amines (e.g., lysine residues on a protein), the bromo group of the linker can react with these amines in addition to the intended thiol groups. This is more likely to occur at a pH above 8.5.

  • Mitigation Strategies:

    • Precise pH Control: Maintain the pH in the optimal range for thiol reactivity (7.5-8.5) to minimize the reaction with amines.[4]

    • Thiol-Specific Activation: If your protein has both thiols and amines, consider using a maleimide-based linker which is generally more selective for thiols at neutral pH.[9][10]

2. Reaction of the Amine with Activated Esters:

In the second step, if you are activating a carboxyl group (e.g., with EDC/NHS) to react with the amine of the PEG linker, it is crucial to quench the first reaction and remove any unreacted bromo-PEG3-amine. Otherwise, the activated ester can react with any remaining nucleophiles from the first step.

  • Protocol for a Two-Step Conjugation:

    • Step 1: Thiol-Bromo Reaction: Perform the reaction of your thiol-containing molecule with bromo-PEG3-amine in a non-amine, non-carboxy buffer at pH 7.5-8.5.

    • Quenching: Quench the reaction by adding a small molecule thiol like N-acetyl-L-cysteine or 2-mercaptoethanol to react with any excess bromo-PEG3-amine.[11]

    • Purification: Purify the thiol-PEG3-amine conjugate using size-exclusion chromatography (SEC) or dialysis to remove the quenching agent and unreacted linker.[6][12]

    • Step 2: Amine Reaction: The purified conjugate can then be reacted with an activated carboxylic acid (e.g., an NHS ester) in a suitable buffer at pH 7.2-8.0.[12][13]

Workflow for a Two-Step Conjugation:

Two_Step_Conjugation cluster_0 Step 1: Thiol-Bromo Reaction cluster_1 Purification cluster_2 Step 2: Amine Reaction ThiolMolecule Thiol-containing Molecule (R1-SH) Reaction1 Reaction (pH 7.5-8.5) ThiolMolecule->Reaction1 BromoPEGAmine Bromo-PEG3-Amine BromoPEGAmine->Reaction1 Conjugate1 R1-S-PEG3-Amine Reaction1->Conjugate1 Quench Quench Excess Bromo-PEG3-Amine Conjugate1->Quench Purify Purify by SEC or Dialysis Quench->Purify PurifiedConjugate Purified R1-S-PEG3-Amine Purify->PurifiedConjugate Reaction2 Reaction (pH 7.2-8.0) PurifiedConjugate->Reaction2 ActivatedEster Activated Ester (R2-CO-NHS) ActivatedEster->Reaction2 FinalConjugate Final Conjugate R1-S-PEG3-NH-CO-R2 Reaction2->FinalConjugate

Caption: Recommended workflow for a two-step conjugation.

Data Summary and Protocol Recommendations

Table 1: Recommended Reaction Conditions and Troubleshooting Summary
ParameterRecommended ConditionCommon ProblemTroubleshooting Solution
pH (Bromo-Thiol Reaction) 7.5 - 8.5Low conjugation efficiencyOptimize pH empirically for your protein; verify buffer pH before reaction.
pH (Amine-NHS Ester Reaction) 7.2 - 8.0Low conjugation efficiencyEnsure pH is in the optimal range for amine reactivity and NHS-ester stability.
Buffer Choice PBS, HEPES, MESLow conjugation, side productsAvoid nucleophilic buffers like Tris and glycine.[1][13]
Reagent Preparation Dissolve in anhydrous DMSO/DMF immediately before useLow conjugation efficiency due to hydrolysisAvoid pre-making aqueous stock solutions of bromo-PEG3-amine.[3]
Stoichiometry Use molar excess of the molecule to be conjugatedIntermolecular self-reaction of linkerOptimize the molar ratio of reactants.
Reaction Time Empirically determined (monitor reaction progress)Hydrolysis, side reactionsMinimize reaction time in aqueous buffers.
Quenching (for two-step) Use a small molecule thiol (e.g., N-acetyl-cysteine)Complex product mixture in the second stepEnsure complete quenching of unreacted bromo-PEG3-amine before proceeding.[11]
General Experimental Protocol for Thiol-Reactive Conjugation

This protocol provides a general starting point. Optimization is recommended for each specific application.

  • Protein Preparation:

    • Dissolve or buffer exchange your thiol-containing protein into a degassed, non-amine containing buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5). The protein concentration is typically 1-10 mg/mL.

    • If necessary, reduce any disulfide bonds using a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[6]

  • Crosslinker Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of bromo-PEG3-amine in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction:

    • Add the bromo-PEG3-amine stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, or mass spectrometry).[14][15]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution (e.g., 1 M N-acetyl-L-cysteine) to a final concentration of 20-50 mM to react with any unreacted bromo-PEG3-amine.[11]

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.[6][12]

References

  • Benchchem. (2025). Stability issues with Bromo-PEG4-acid linkers in biological media.
  • Benchchem. (2025). An In-depth Technical Guide to Thiol-PEG3-acid.
  • Benchchem. (2025).
  • Benchchem. (2025). Side reactions of Thiol-PEG3-acid and how to avoid them.
  • BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
  • Interchim. (n.d.). Functional groups in (bio)chemistry.
  • Benchchem. (2025). Issues with the stability of the bromo group in Bromo-PEG5-alcohol.
  • Master Organic Chemistry. (2018, June 7).
  • Benchchem. (2025). Bromo-PEG6-bromide vs.
  • PubMed. (2000, January 15).
  • Benchchem. (2025). The Bromo Group in Polyethylene Glycol (PEG)
  • Benchchem. (2025).
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • Thermo Fisher Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Benchchem. (2025). Application Notes and Protocols for Bromo-PEG5-bromide Crosslinking Reactions.
  • Michigan Technological University. (n.d.). BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS.
  • U.S. Environmental Protection Agency. (n.d.).
  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • ScienceDirect. (2022, September 7).
  • PubChem. (n.d.). 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol.
  • University of California, Irvine. (n.d.).
  • arXiv. (2025, July 14).
  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis.
  • ChemRxiv. (2026, January 3). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules.
  • Wichita State University. (2023).
  • PubMed. (2025, February 19).
  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).
  • Benchchem. (2025). The Bromo Group in Polyethylene Glycol (PEG)
  • Journal of the Chemical Society, Dalton Transactions. (n.d.).
  • University of Florida. (2025, July 16).
  • SpringerLink. (n.d.). The effect of PEG length on the size and guest uptake of PEG-capped MIL-88A particles.
  • MedchemExpress. (n.d.). Bromo-PEG7-amine | PROTAC Linker.
  • PMC. (n.d.). Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer.
  • PurePEG. (n.d.).
  • PMC. (n.d.).
  • AxisPharm. (n.d.). Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide.
  • PMC. (2025, October 24). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2020, February 5). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry.
  • PubMed. (2023, July 27). Dimer Peptide Ligands of Vascular Endothelial Growth Factor: Optimizing Linker Length for High Affinity and Antiangiogenic Activity.
  • Benchchem. (n.d.).
  • PubMed. (2008, April 5).
  • ResearchGate. (n.d.). a) Reactions between aldehyde groups and thiol and amine groups....

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Bromo-PEG3-Amine Derivatives

Welcome to the Technical Support Center for bioconjugation and PROTAC development. This guide is specifically designed for researchers and drug development professionals encountering solubility, aggregation, or precipita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and PROTAC development. This guide is specifically designed for researchers and drug development professionals encountering solubility, aggregation, or precipitation issues when working with 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly known as Bromo-PEG3-amine) and its downstream derivatives.

As a heterobifunctional linker, Bromo-PEG3-amine is a staple in synthesizing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). However, while the unconjugated linker is highly water-soluble, its fully assembled derivatives often suffer from severe lipophilicity. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to overcome these bottlenecks.

Part 1: Frequently Asked Questions (FAQs) – The Causality of Insolubility

Q1: Bromo-PEG3-amine is highly soluble in water. Why does my final PROTAC/conjugate precipitate in aqueous buffers? A: The solubility of the unconjugated linker is driven by its primary amine, which is protonated at physiological pH (pKa ~9.0), and its flexible ether oxygens. During conjugation, the primary amine is typically converted into an amide, stripping the molecule of its ionizable basic center. Furthermore, the bromide is usually displaced by bulky, hydrophobic target-binding ligands or E3 ligase ligands. The remaining three ether oxygens of the PEG3 chain lack sufficient hydrogen-bonding capacity to counterbalance the massive increase in lipophilicity (ClogP) and molecular weight, leading to hydrophobic collapse and precipitation 1.

Q2: Should I just use a longer PEG chain (e.g., PEG8 or PEG12) instead of PEG3? A: Extending the PEG chain increases the hydrodynamic volume and introduces more hydrophilic ether oxygens, which can effectively mask hydrophobic payloads 2. However, there is a trade-off: excessive PEG length can increase the topological polar surface area (TPSA) to a point where cellular permeability drops significantly. For intracellular targets (like PROTACs), optimizing the exact linker length is a delicate balance between solubility and membrane permeability.

Q3: Are there chemical modifications that improve solubility without drastically increasing linker length? A: Yes. A highly effective, field-proven strategy is replacing or augmenting the linear PEG chain with saturated nitrogen heterocycles, such as piperidines or piperazines. Because the piperazine nitrogen remains protonated at physiological pH, it drastically increases aqueous solubility while simultaneously rigidifying the linker, which can sometimes improve ternary complex formation and metabolic stability 3, 4.

Part 2: Troubleshooting Guide

Issue 1: Precipitation During the Conjugation Reaction
  • Symptom: The reaction mixture turns cloudy or forms a precipitate immediately after adding the Bromo-PEG3-amine derivative to the payload.

  • Root Cause: Solvent mismatch. The intermediate may be soluble in DMF/DMSO, but the addition of aqueous coupling buffers (e.g., for NHS-ester or EDC/NHS chemistry) forces the hydrophobic payload out of solution.

  • Solution: Maintain a minimum of 30-50% organic co-solvent (DMSO or DMF) during the reaction. If performing an SN2 displacement of the bromide, ensure the reaction is run in anhydrous conditions (e.g., ACN or DMF) with a suitable non-nucleophilic base (like DIPEA or K2CO3) before introducing any aqueous workup.

Issue 2: False Negatives in Biological Assays (In Vitro)
  • Symptom: The synthesized PROTAC shows no degradation activity in cell-based assays, despite high binding affinity in biochemical assays (e.g., SPR or TR-FRET).

  • Root Cause: The conjugate has aggregated or precipitated in the cell culture media (pH 7.4), preventing it from crossing the cell membrane. This is a classic false negative.

  • Solution: Implement a self-validating turbidimetry assay (see Protocol 1) to confirm the compound is actually in solution before running the bioassay. Formulate the compound using biorelevant media (e.g., FaSSIF/FeSSIF) or mild surfactants (0.1% Tween-80) 5.

Part 3: Data Presentation – Linker Modification Strategies

The following table synthesizes quantitative and qualitative data on how modifying the base Bromo-PEG3-amine architecture impacts the physicochemical properties of the final conjugate.

Modification StrategyStructural ExampleImpact on ClogPImpact on Aqueous Sol. (pH 7.4)Primary AdvantagePrimary Disadvantage
Baseline Bromo-PEG3-AmineBaseline (High)LowShort, highly flexiblePoor solubility for highly lipophilic payloads
Chain Extension Bromo-PEG8-AmineDecreasesModerate IncreaseBetter hydrodynamic shieldingHigh TPSA may reduce cellular permeability
Heterocycle Insertion Piperazine-PEG3Significant DecreaseHigh Increase Ionizable at pH 7.4; rigidifies linkerMay alter target binding affinity or metabolic stability
Phenyl Substitution 1,4-disubstituted phenylIncreasesDecreasesSignificantly improves cell permeabilityExacerbates aqueous solubility issues

Part 4: Experimental Protocols

Protocol 1: Self-Validating Kinetic Turbidimetry Assay

Purpose: To ensure the conjugate is fully dissolved in assay media, preventing false negatives caused by unseen micro-precipitation.

  • Preparation: Prepare a 10 mM stock of the Bromo-PEG3-amine conjugate in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 2x concentration series of the conjugate in DMSO (e.g., 20 µM down to 0.1 µM).

  • Media Spiking: In a clear-bottom 96-well plate, add 98 µL of the intended biological buffer (e.g., PBS pH 7.4 or DMEM with 10% FBS).

  • Injection: Rapidly inject 2 µL of the DMSO stock into the buffer (final DMSO concentration = 2%). Mix thoroughly by pipetting.

  • Incubation & Reading: Incubate at 37°C for 2 hours. Read the absorbance at 620 nm (a wavelength where the compounds do not absorb light; any signal is due to light scattering from aggregates).

  • Validation Logic: If the Absorbance at 620 nm of the compound well is > 0.05 above the blank (DMSO + Media), the compound has precipitated. Do not proceed to the bioassay. You must either reformulate (e.g., add 2-5% HPβCD) or chemically redesign the linker.

Protocol 2: Chemical Redesign – Piperazine Insertion Workflow

Purpose: To synthesize a more soluble derivative by introducing an ionizable basic center.

  • Linker Selection: Replace Bromo-PEG3-amine with a Boc-Piperazine-PEG2-Bromide intermediate.

  • Alkylation (SN2): React the bromide end with the phenol/amine of your target ligand in anhydrous DMF using K2CO3 (3.0 eq) at 60°C for 12 hours.

  • Deprotection: Remove the Boc group using 20% TFA in DCM for 1 hour at room temperature. Evaporate to dryness. The exposed secondary amine of the piperazine is now ready for coupling.

  • Amide Coupling: React the piperazine amine with the carboxylic acid of your E3 ligase ligand using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Purification: Purify via Reverse-Phase HPLC. The resulting conjugate will possess a protonated piperazine nitrogen at pH 7.4, drastically improving its thermodynamic solubility compared to the standard PEG3 derivative 4.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for troubleshooting solubility issues with Bromo-PEG3-amine derivatives.

SolubilityWorkflow Start Poor Conjugate Solubility Detected CheckStage Identify Stage of Precipitation Start->CheckStage Synthesis During Synthesis/Conjugation CheckStage->Synthesis Purification During HPLC/SEC Purification CheckStage->Purification Assay During Biological Assays (Aqueous) CheckStage->Assay Sol1 Optimize Co-solvents (e.g., DMF/DMSO + Buffer) Synthesis->Sol1 Sol2 Adjust Mobile Phase (Add TFA/Formic Acid) Purification->Sol2 Sol3 Formulation (Tween/HPβCD) or Chemical Redesign Assay->Sol3 Redesign Chemical Redesign: 1. Extend PEG (PEG4-PEG8) 2. Insert Piperazine Sol3->Redesign If formulation fails

Workflow for troubleshooting Bromo-PEG3-amine conjugate solubility.

References

  • Goracci, L., et al.
  • PurePEG. "Common Pitfalls in PEG Linker Selection — and How to Avoid Them." PurePEG.
  • Wang, Q., et al.
  • Troup, R. I., et al. "Novel approaches for the rational design of PROTAC linkers." PMC (NIH).
  • Drug Discovery and Development. "7 strategies to improve PROTACs' oral bioavailability." Drug Discovery Trends.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine vs. Bromo-PEG4-amine in Targeted Protein Degradation

As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter a critical bottleneck in early-stage drug discovery: the empirical optimization of the PROTAC (Proteolysis Targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter a critical bottleneck in early-stage drug discovery: the empirical optimization of the PROTAC (Proteolysis Targeting Chimera) linker. The linker is not merely a passive spacer; it is a dynamic architectural element that dictates the thermodynamics of ternary complex formation, cellular permeability, and ultimate degradation efficacy[1].

This guide provides an in-depth, objective comparison between two highly utilized heterobifunctional linkers: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (a short-chain PEG derivative, often classified as a PEG2/3-amine) and Bromo-PEG4-amine (a medium-chain homologue). By analyzing their physicochemical properties and mechanistic impacts, we will establish a rational framework for selecting the optimal linker for your drug development pipeline.

The "Goldilocks" Zone of PROTAC Linkers

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). They consist of a Protein of Interest (POI) ligand, an E3 ligase recruiting ligand, and a linker connecting the two[2]. The degradation efficiency of a PROTAC is fundamentally dependent on its ability to form a stable, cooperative ternary complex (POI–PROTAC–E3)[3].

If a linker is too short, steric clashes between the POI and the E3 ligase prevent complex formation. If it is too long, the entropic penalty of binding increases, and the molecule may suffer from poor cell permeability due to excessive molecular weight[4]. Furthermore, suboptimal linker lengths exacerbate the "hook effect" —a phenomenon where high PROTAC concentrations saturate both proteins independently, forming inactive binary complexes rather than the productive ternary complex[5].

G PROTAC PROTAC (Linker) Binary1 Binary Complex (POI-PROTAC) PROTAC->Binary1 binds POI Binary2 Binary Complex (E3-PROTAC) PROTAC->Binary2 binds E3 Hook Hook Effect (High [PROTAC]) PROTAC->Hook Excess conc. POI Target Protein (POI) E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) Binary1->Ternary recruits E3 Binary2->Ternary recruits POI Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination Hook->Binary1 saturates Hook->Binary2 saturates

Fig 1. PROTAC ternary complex formation pathway and the concentration-dependent hook effect.

Physicochemical Profiling & Quantitative Comparison

Both linkers feature a primary amine (ideal for amide coupling or reductive amination) and a bromide leaving group (ideal for nucleophilic aliphatic substitution)[2]. However, their differing chain lengths drastically alter the spatial and physical profile of the resulting PROTAC.

Table 1: Structural and Physicochemical Comparison
Property2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amineBromo-PEG4-amine
Common Nomenclature Bromo-PEG2-amine / Short-PEG-amineBromo-PEG4-amine
CAS Number 1334782-19-2Varies by salt form
Molecular Formula C₆H₁₄BrNO₂C₈H₁₈BrNO₃ (or C₁₀ homologue)
Molecular Weight 212.09 g/mol ~256.14 - 300.20 g/mol
Spacer Length (Extended) ~9 - 11 Å~15 - 18 Å
Conformational Flexibility Low to MediumHigh
Aqueous Solubility Contribution ModerateHigh
Risk of Rule of 5 Violation LowerHigher (due to increased MW/TPSA)

Mechanistic Impact on Drug Design (The Causality)

The Case for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (Short Linker)

In my experience optimizing degrader libraries, shorter linkers are powerful tools for driving positive cooperativity (where α>1 ). By restricting the degrees of freedom, a short linker forces the POI and E3 ligase into close proximity. If their surface topologies are complementary, this induces favorable protein-protein interactions (PPIs) that stabilize the ternary complex[5].

  • Advantage: Highly stable ternary complexes resist the hook effect at higher concentrations. Lower molecular weight improves cell permeability.

  • Limitation: If the exit vectors of the ligands are misaligned, the short spacer will cause severe steric clashes, completely abrogating degradation[3].

The Case for Bromo-PEG4-amine (Medium/Long Linker)

Bromo-PEG4-amine provides a longer, highly flexible spacer. This is often the "safe" starting point in de novo PROTAC design[4]. The extended length allows the PROTAC to bridge the gap between the POI and E3 ligase even if their binding pockets are distant or poorly aligned.

  • Advantage: Higher probability of forming a functional ternary complex during initial screening. Excellent aqueous solubility.

  • Limitation: The high flexibility incurs a significant entropic penalty upon binding. These PROTACs often lack positive cooperativity, making them highly susceptible to the hook effect[5]. Furthermore, the added PEG units increase the Topological Polar Surface Area (TPSA), which can hinder passive membrane permeability.

Self-Validating Experimental Workflows

To objectively evaluate which linker performs best for your specific POI/E3 pair, you must employ a self-validating experimental system. The following protocols are designed to isolate linker performance from ligand affinity.

Workflow Start Select POI & E3 Ligands Synth Synthesize PROTAC Library (Varying PEG Lengths) Start->Synth Assay1 TR-FRET Assay (Ternary Complex Formation) Synth->Assay1 In vitro validation Assay2 In-Cell Western / HiBiT (Degradation DC50 & Dmax) Assay1->Assay2 Cellular validation Decision Evaluate Hook Effect & Cooperativity (alpha) Assay2->Decision Opt Lead Optimization (Rigidification / Heteroatoms) Decision->Opt Suboptimal profile Candidate Pre-clinical Candidate Decision->Candidate Optimal profile

Fig 2. Experimental workflow for empirical PROTAC linker optimization and validation.

Protocol 1: Synthesis & Conjugation
  • Alkylation (Bromo Displacement): React the E3 ligand (containing a nucleophilic amine or thiol) with 1.2 eq of the Bromo-PEG linker in DMF, using K₂CO₃ (3.0 eq) as a base. Stir at 50°C for 12 hours. The bromide acts as an excellent leaving group.

  • Amidation (Amine Coupling): Purify the intermediate. React the primary amine of the linker-E3 conjugate with the carboxylic acid-bearing POI ligand using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at room temperature for 4 hours.

  • Validation: Purify via preparative HPLC and confirm mass via LC-MS.

Protocol 2: In Vitro Ternary Complex Formation (TR-FRET)

Purpose: To measure the cooperativity ( α ) and physical stability of the complex without cellular variables.

  • Incubate Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and AlexaFluor 647 (AF647)-labeled POI in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 1 mM DTT).

  • Titrate the synthesized PROTACs (10 pM to 10 µM) into the wells.

  • Incubate for 1 hour at RT. Read time-resolved fluorescence (excitation 337 nm, emission 665 nm / 615 nm ratio).

  • Self-Validation Control: In parallel wells, spike in 100-fold excess of the unconjugated POI ligand. A collapse in the FRET signal validates that the complex formation is specifically driven by the PROTAC.

Protocol 3: Cellular Degradation & Hook Effect Profiling (In-Cell Western)

Purpose: To determine DC₅₀, Dₘₐₓ, and susceptibility to the hook effect.

  • Seed target cells (e.g., HeLa or MCF-7) in a 96-well plate at 10,000 cells/well.

  • Treat cells with a 10-point concentration gradient of the PROTAC (1 nM to 30 µM) for 24 hours.

  • Fix, permeabilize, and stain with primary antibodies against the POI, followed by IRDye-conjugated secondary antibodies. Read on a near-infrared imaging system.

  • Self-Validation Control: Pre-treat a control group with 10 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition. If the POI is rescued, the degradation is definitively UPS-dependent.

Selection Matrix: Which Linker Should You Choose?

  • Choose Bromo-PEG4-amine when: You are in the initial discovery phase and need to confirm that degradation is possible. The flexibility ensures that minor exit vector mismatches will not yield false negatives[4].

  • Choose 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine when: You have identified a functional degrader but need to optimize its pharmacokinetic properties. Transitioning to this shorter linker can induce positive cooperativity, increase Dₘₐₓ, mitigate the hook effect, and improve cell permeability by reducing the overall molecular weight and TPSA[5].

References
  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC)[Link]

  • Impact of linker length on the activity of PROTACs National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

Engineering PROTAC Efficacy: A Comparative Guide to PEG3-Amine vs. Alkyl Chain Linkers

In the multi-parameter optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a passive structural tether. It is a dynamic component that actively dictates ternary complex formation, physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the multi-parameter optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a passive structural tether. It is a dynamic component that actively dictates ternary complex formation, physicochemical stability, and cellular permeability[1]. For researchers, scientists, and drug development professionals, the choice between a polyethylene glycol (PEG) linker—specifically the widely used PEG3-amine—and a purely hydrocarbon alkyl chain represents a critical bifurcation in chemical design.

This guide provides an objective, data-driven comparison of PEG3-amine and alkyl chain linkers, exploring the mechanistic causality behind their performance and providing self-validating experimental frameworks to evaluate them.

Mechanistic Causality: The Physicochemical Tug-of-War

The fundamental divergence between PEG3-amine and alkyl linkers lies in their distinct thermodynamic and conformational behaviors in aqueous versus lipid environments.

The Gauche Effect and Conformational Folding (PEG3-Amine)

PEG3-amine linkers (incorporating three repeating ethylene glycol units terminating in an amine) introduce ether oxygens that significantly increase the overall hydrophilicity of the PROTAC[1]. While traditional medicinal chemistry suggests that increased polarity hinders membrane permeability, PEG linkers uniquely benefit from the gauche effect[1]. In the apolar environment of a cell membrane, PEG chains tend to adopt folded conformations. This folding facilitates the formation of intramolecular hydrogen bonds (IMHBs) between the ether oxygens and hydrogen bond donors on the warhead or E3 ligand, effectively shielding the molecule's polar surface area (PSA) and enabling passive diffusion[2]. Furthermore, the near-frictionless C–O bonds provide a dynamic hydration shell, allowing the PROTAC to sample a vast conformational space without the enthalpic penalty of desolvating a rigid hydrocarbon chain[].

Lipophilicity and Extended Conformations (Alkyl Chains)

Alkyl linkers, composed entirely of saturated hydrocarbons, are highly lipophilic and synthetically straightforward[1]. Unlike PEG chains, alkyl linkers favor extended, elongated conformations[1]. This high lipophilicity can drive excellent passive cell permeability for smaller molecules; however, in the context of inherently large PROTACs (often >800 Da), excessive lipophilicity frequently leads to poor aqueous solubility[4]. If an alkyl-linked PROTAC "crashes out" of solution during in vitro assays, its apparent biological efficacy will artificially plummet. Nevertheless, for highly polar warheads, an alkyl linker can provide the necessary hydrophobic balance to achieve cellular penetration[5].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC (PEG3 or Alkyl Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: PROTAC-mediated protein degradation pathway via ternary complex formation.

Quantitative Data Comparison

The following table synthesizes representative profiling data comparing identical PROTAC scaffolds where only the linker has been swapped between a PEG3-amine and a length-matched alkyl chain (e.g., C9-amine).

Physicochemical / Biological ParameterPEG3-Amine LinkerAlkyl Chain Linker (e.g., C9)Mechanistic Driver
Aqueous Solubility (µM) High (>100 µM)Low (<10 µM)Ether oxygens in PEG create a dynamic hydration shell[].
Calculated LogP (cLogP) Moderate (Typically 3.0 - 5.0)High (Typically >6.0)Lack of heteroatoms in alkyl chains drives lipophilicity[4].
Passive Permeability (PAMPA) Moderate to HighHigh (if soluble)PEG folding (gauche effect) shields PSA[2]; Alkyl lipophilicity drives diffusion[5].
Ternary Complex Formation Highly FlexibleRestrictedPEG C-O bonds allow frictionless orientation sampling[].
Target Degradation (DC50) Low nM rangeMid-to-high nM rangePEG often yields steeper degradation slopes due to better solubility[].

Note: Data represents synthesized trends from comparative linker studies. Exact values are highly context-dependent based on the specific E3 ligase and target warhead[6],[7].

Self-Validating Experimental Protocols

To empirically determine whether a PEG3-amine or alkyl linker is optimal for a specific target, researchers must employ a self-validating cascade of assays. The following methodologies are designed with internal controls to ensure causality is accurately assigned to the linker rather than experimental artifacts.

Workflow Syn 1. Linker Synthesis (PEG3 vs Alkyl) Phys 2. Physicochemical Profiling (Solubility & PAMPA) Syn->Phys Tern 3. In Vitro Assays (Ternary Complex SPR) Phys->Tern Cell 4. Cellular Efficacy (In-Cell Western DC50) Tern->Cell

Caption: Step-by-step experimental workflow for evaluating PROTAC linker efficacy.

Protocol A: Kinetic Turbidimetric Solubility Assay

Causality: Alkyl-linked PROTACs frequently yield false negatives in cellular assays simply because they precipitate in the culture media[4]. This assay isolates solubility as an independent variable. Self-Validation: The inclusion of a vehicle-only control establishes a baseline absorbance. Any deviation directly quantifies the precipitation threshold.

  • Stock Preparation: Dissolve the PROTAC in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the PROTAC in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is strictly maintained at 1% across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 rpm to simulate biological assay conditions.

  • Quantification: Measure the absorbance at 620 nm using a microplate reader.

  • Analysis: Plot absorbance against PROTAC concentration. The solubility limit is defined as the maximum concentration before a statistically significant increase in absorbance (turbidity) occurs relative to the 1% DMSO vehicle control.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PEG3 linkers rely on conformational folding to cross membranes[2]. PAMPA isolates passive diffusion from active cellular efflux mechanisms (like P-glycoprotein), allowing direct evaluation of the linker's intrinsic permeability. Self-Validation: Mass balance calculation (Donor + Acceptor + Membrane retention) ensures that poor permeability is due to lack of diffusion, not non-specific binding to the plasticware.

  • Membrane Preparation: Coat the PVDF membrane of a PAMPA donor plate with 5 µL of 1% (w/v) lecithin dissolved in dodecane.

  • Donor Loading: Add 150 µL of a 10 µM PROTAC solution (diluted in PBS containing 5% DMSO to maintain solubility) into the donor wells.

  • Acceptor Loading: Add 300 µL of matching buffer (PBS + 5% DMSO) to the acceptor plate wells.

  • Incubation: Carefully couple the donor and acceptor plates. Incubate at room temperature for 16 hours in a sealed humidity chamber to prevent evaporation.

  • LC-MS/MS Quantification: Separate the plates. Quantify the exact PROTAC concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Data Processing: Calculate the effective permeability ( Peff​ ) using the standard PAMPA equation, factoring in the mass balance to account for lipid retention.

Protocol C: In-Cell Western (ICW) for DC50 Determination

Causality: The ultimate metric of linker efficacy is target degradation[4]. ICW provides high-throughput, highly quantitative data on degradation kinetics. Self-Validation: Multiplexed fluorescent detection allows simultaneous quantification of the target protein and a housekeeping protein (e.g., GAPDH) in the exact same well. This normalizes the data against cell-number variations and PROTAC-induced cytotoxicity[1].

  • Cell Seeding: Seed the target cell line (e.g., HEK293T) into a 384-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat the cells with a 10-point concentration gradient of the PROTAC (ranging from 0.1 nM to 10 µM) for 24 hours. Include DMSO-treated wells as the 100% baseline control.

  • Fixation & Permeabilization: Aspirate media. Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Staining: Block cells with a commercial near-infrared blocking buffer for 1 hour. Incubate overnight at 4°C with primary antibodies targeting both the POI and GAPDH.

  • Secondary Detection: Wash the plate 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., 680 nm for GAPDH, 800 nm for POI) for 1 hour at room temperature in the dark.

  • Imaging & Analysis: Scan the plate using an infrared imaging system. Normalize the POI signal intensity to the GAPDH signal for each well. Plot the normalized percentage of remaining protein against the log of the PROTAC concentration to calculate the DC50 and Dmax.

Conclusion

The selection between a PEG3-amine and an alkyl chain linker is not a one-size-fits-all endeavor. PEG3-amine linkers generally offer superior aqueous solubility and benefit from the gauche effect, allowing them to fold and maintain cell permeability despite their polarity[1],[2]. They are often the preferred starting point for large, hydrophobic warheads. Conversely, alkyl linkers provide high metabolic stability and can drive passive permeability for highly polar warheads, provided that aqueous solubility is carefully monitored and maintained[1],[5]. A systematic, data-driven approach utilizing the self-validating protocols outlined above is essential for rational PROTAC optimization.

References

  • Title: A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency Source: Benchchem URL
  • Title: Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs Source: Benchchem URL
  • Title: A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs: A Guide for Researchers Source: Benchchem URL
  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC URL
  • Title: Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: University of Dundee Discovery Portal URL
  • Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: ACS Publications URL
  • Title: PEG Linkers for PROTAC Design - Boost Solubility & Flexibility Source: BOC Sciences URL

Sources

Validation

HPLC validation methods for assessing 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine purity

An in-depth, objective comparison guide tailored for researchers, analytical chemists, and drug development professionals tasked with developing and validating high-performance liquid chromatography (HPLC) methods for 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide tailored for researchers, analytical chemists, and drug development professionals tasked with developing and validating high-performance liquid chromatography (HPLC) methods for 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (commonly known as Bromo-PEG3-amine).

Executive Summary: The Analytical Challenge of Bromo-PEG3-amine

Bromo-PEG3-amine ( C6​H14​BrNO2​ , MW: 212.08 g/mol ) is a critical bifunctional linker used extensively in PROTAC synthesis, antibody-drug conjugates (ADCs), and targeted drug delivery. Despite its structural simplicity, it presents a triad of severe analytical challenges:

  • Lack of a UV Chromophore: The molecule contains only aliphatic ethers, a primary amine, and a bromide leaving group, rendering standard UV-Vis detection virtually blind.

  • Extreme Polarity: Its hydrophilicity results in negligible retention on standard reversed-phase (RP) C18 columns, often causing it to elute in the void volume.

  • Chemical Reactivity: The terminal amine and bromide groups make the molecule susceptible to degradation (e.g., hydrolysis or intramolecular cyclization into morpholine derivatives) during sample preparation or storage.

As a Senior Application Scientist, I have evaluated multiple chromatographic modalities to overcome these hurdles. This guide compares the three most viable HPLC strategies, providing self-validating protocols and aligning them with the latest ICH Q2(R2) validation guidelines[1].

Comparative Analysis of HPLC Modalities

To establish a robust purity assessment, the analytical method must decouple the retention mechanism from the detection limitation. Table 1 summarizes the performance of three distinct approaches.

Table 1: Comparison of HPLC Methods for Bromo-PEG3-amine Purity

ParameterHILIC + CAD (Gold Standard)Ion-Pairing RP-HPLC + ELSDPre-column Derivatization + RP-HPLC-UV
Retention Mechanism Hydrophilic partitioning into an aqueous layer on a polar stationary phase[2].Hydrophobic interaction via ion-pairing agents (e.g., HFBA).Hydrophobic interaction of the derivatized (tagged) molecule.
Detection Principle Mass-based aerosol charging[3].Light scattering of evaporated particles[3].UV absorbance of the conjugated chromophore (e.g., Fmoc)[4].
Sensitivity (LOD) High (~1-5 ng on-column).Moderate (~20-50 ng on-column).Very High (<1 ng on-column).
Linearity Excellent over 4 orders of magnitude.Poor (exponential response, limited to 1-2 orders of magnitude).Excellent (Beer-Lambert Law applies).
Primary Advantage Direct, label-free quantification of intact molecule and impurities[5].Universal detection without needing derivatization.Accessible to standard HPLC-UV systems; highly sensitive.
Critical Limitation Requires specialized CAD hardware; sensitive to mobile phase purity.ELSD sensitivity drops exponentially for low MW (<50 nm) particles[3].Sample prep is labor-intensive; risk of derivatization artifacts.
Mechanistic Deep Dive: Why CAD Outperforms ELSD for Low MW PEGs

While both Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) evaporate the mobile phase to detect non-volatile analytes, their fundamental physics diverge. ELSD relies on light scattering, which requires particles to be large enough (>50 nm) to scatter light efficiently. Because Bromo-PEG3-amine has a low molecular weight (212 g/mol ), the resulting dried particles are exceptionally small, leading to a drastic drop in ELSD sensitivity[3]. Conversely, CAD transfers charge to the particles via ionized nitrogen gas. This charging efficiency is independent of chemical structure and remains highly sensitive for particles as small as 10 nm, making it the superior choice for short-chain PEG derivatives[3].

HPLC_Method_Selection Start Assess Bromo-PEG3-amine Analytical Capabilities DetCheck Universal Detector Available? (CAD / ELSD / MS) Start->DetCheck HasCAD HILIC with CAD (Direct, Label-Free) DetCheck->HasCAD CAD Available HasELSD IP-RP-HPLC with ELSD (Acceptable, Lower Sensitivity) DetCheck->HasELSD ELSD Available NoDet Pre-Column Derivatization (e.g., Fmoc-Cl) DetCheck->NoDet UV Only RP_UV RP-HPLC with UV Detection (Indirect Quantification) NoDet->RP_UV

Decision matrix for selecting the optimal HPLC method based on detector availability.

Self-Validating Experimental Protocols

Protocol A: HILIC-CAD Workflow (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. The polar Bromo-PEG3-amine partitions into the water-rich layer immobilized on the stationary phase, providing excellent retention without the need for signal-suppressing ion-pairing agents[2][5].

1. Chromatographic Conditions:

  • Column: ZIC-HILIC or Amide-bonded phase (150 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, pH 3.0 (Adjusted with Formic Acid). Causality: Low pH ensures the primary amine remains fully protonated ( NH3+​ ), maximizing polar retention and peak symmetry.

  • Mobile Phase B: Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C (to prevent volatilization of the low MW PEG); Data collection rate 10 Hz.

2. Sample Preparation:

  • Dissolve Bromo-PEG3-amine in 90% Acetonitrile / 10% Water to match the initial gradient conditions. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting and retention time shifts.

Protocol B: Pre-Column Derivatization with RP-HPLC-UV

For laboratories lacking CAD or MS, derivatizing the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) introduces a strong UV chromophore, allowing standard RP-HPLC analysis[4].

1. Derivatization Reaction:

  • Prepare a 1 mg/mL solution of Bromo-PEG3-amine in 0.1 M Borate buffer (pH 8.5).

  • Add a 5-fold molar excess of Fmoc-Cl dissolved in Acetonitrile.

  • Incubate at 25°C for 30 minutes.

  • Quenching: Add a 10-fold excess of Glycine to react with residual Fmoc-Cl, preventing it from interfering with the chromatogram.

2. Chromatographic Conditions:

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 265 nm.

ICH Q2(R2) Validation Strategy

The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, requiring robust demonstration that the method is "fit for purpose"[1][6]. When validating the HILIC-CAD method for Bromo-PEG3-amine, the following specific adaptations must be made:

  • Specificity & Selectivity: You must demonstrate that the CAD signal for Bromo-PEG3-amine is completely resolved from synthesis byproducts (e.g., unreacted PEG3-diol, morpholine degradation products). Because CAD is a universal detector, any non-volatile impurity will produce a peak[5].

  • Linearity and Reportable Range: CAD responses can exhibit non-linearity over wide concentration ranges. Under ICH Q2(R2), if linear regression fails statistical tests, a non-linear calibration model (e.g., a power-function curve y=axb ) is explicitly permitted and must be justified[1][3].

  • Accuracy (Recovery): Perform spike-recovery experiments by spiking known amounts of Bromo-PEG3-amine into the synthesis matrix at 50%, 100%, and 150% of the target specification limit.

  • Robustness: Systematically vary the HILIC mobile phase buffer concentration (±2 mM) and pH (±0.2 units). HILIC retention is notoriously sensitive to buffer ionic strength; documenting this tolerance is a strict requirement under the new Q2(R2) framework[1].

ICH_Validation_Lifecycle Dev Method Development (HILIC-CAD Optimization) Spec Specificity & Selectivity (Resolve Degradants) Dev->Spec Lin Linearity & Range (Power-Function Calibration) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery & RSD <2%) Lin->AccPrec Lifecycle Continuous Monitoring (ICH Q14 Alignment) AccPrec->Lifecycle

ICH Q2(R2) analytical validation lifecycle applied to Bromo-PEG3-amine purity assessment.

Conclusion

For the purity assessment of Bromo-PEG3-amine, HILIC coupled with CAD represents the most scientifically rigorous and self-validating methodology. It circumvents the need for complex derivatization while providing superior sensitivity and linearity compared to ELSD. However, when executing this method, strict adherence to HILIC sample preparation rules and the non-linear calibration allowances of the ICH Q2(R2) guidelines are paramount to ensuring regulatory compliance and analytical trustworthiness.

Sources

Comparative

Analytical Mastery: Mass Spectrometry Profiling of Bromo-PEG3-Amine Synthesized Compounds

As the landscape of targeted protein degradation (PROTACs) and bioconjugation rapidly expands, the structural integrity of heterobifunctional linkers has become a critical quality attribute. Among these, Bromo-PEG3-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted protein degradation (PROTACs) and bioconjugation rapidly expands, the structural integrity of heterobifunctional linkers has become a critical quality attribute. Among these, Bromo-PEG3-amine (CAS: 2680821-50-3) stands out as a highly versatile building block[1]. Featuring a reactive electrophilic bromine atom for alkylation and a nucleophilic primary amine for amide coupling, this linker is bridged by a hydrophilic triethylene glycol (PEG3) spacer.

As a Senior Application Scientist, I have found that verifying the successful incorporation of Bromo-PEG3-amine into complex molecular architectures requires rigorous analytical strategies. Mass spectrometry (LC-MS/MS) serves as the gold standard for this verification. This guide objectively compares Bromo-PEG3-amine against alternative linkers, details the causality behind specific mass spectrometry behaviors, and provides a self-validating experimental protocol for its structural confirmation.

Comparative Analysis: Linker Alternatives in Drug Design

When designing a PROTAC or antibody-drug conjugate (ADC), the choice of linker dictates not only the physicochemical properties of the final molecule but also its behavior in the mass spectrometer. Bromo-PEG3-amine is frequently evaluated alongside longer PEG variants (e.g., Bromo-PEG4-amine) and purely hydrophobic alkyl linkers (e.g., 8-Bromooctylamine).

The inclusion of a PEG chain introduces a "polarity spike" that cleanly partitions crude reaction mixtures on conventional reverse-phase columns without specialty ion-pair additives[]. Furthermore, PEG linkers navigate the crowded interfaces of ternary complexes (Target-PROTAC-Ligase) by forming transient hydrogen bonds, whereas rigid alkyl chains often cause steric clashes or aggregation[].

Table 1: Structural and Analytical Comparison of Linker Alternatives
Linker TypeChemical FormulaMonoisotopic MassHydrophilicityMS/MS Fragmentation SignaturePROTAC Application Profile
Bromo-PEG3-amine C8H18BrNO3255.05 DaHigh44 Da (C2H4O) losses Optimal for compact ternary complexes requiring tight spatial cooperativity.
Bromo-PEG4-amine C10H22BrNO4299.07 DaHigh44 Da (C2H4O) losses Standard baseline linker; highly flexible for bridging wider protein interfaces.
8-Bromooctylamine C8H18BrN207.06 DaLow14 Da (CH2) losses Prone to aggregation; utilized when targeting highly hydrophobic, rigid pockets.

The Dual-Signature Mass Spectrometry Paradigm

Identifying Bromo-PEG3-amine and its conjugates relies on a dual-signature paradigm. A robust analytical workflow must capture both the isotopic footprint of the halogen and the structural footprint of the polyether backbone.

The Bromine Isotopic Signature (MS1)

Bromine naturally exists as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% to 49.31%). In a full-scan mass spectrum (MS1), any intact compound containing the Bromo-PEG3-amine linker will exhibit a distinct isotopic doublet separated by exactly ~2.0 Da. This acts as an internal, self-validating marker: if the doublet is absent, the bromine leaving group has either been displaced (indicating a successful reaction) or lost to in-source degradation.

The PEG Fragmentation Signature (MS2)

Under Collision-Induced Dissociation (CID), the polyether chain of the PEG linker undergoes predictable cleavage at the C-O and C-C bonds[3]. This fragmentation pathway is dominated by the sequential neutral loss of ethylene oxide monomers ( ‘C2​H4​O‘ ), resulting in a highly characteristic ladder of peaks separated by exactly 44.03 Da[][3]. Open-access LC-MS platforms often auto-interpret these +44 Da spacings, preventing data processing from becoming a bottleneck during rapid iteration[].

PEG_Fragmentation M Precursor Ion [M+H]+ m/z 256.05 (79Br) / 258.05 (81Br) F1 Fragment 1 m/z 212.03 / 214.03 M->F1 CID -44 Da (C2H4O) F2 Fragment 2 m/z 168.00 / 170.00 F1->F2 CID -44 Da (C2H4O) F3 Fragment 3 m/z 123.98 / 125.98 F2->F3 CID -44 Da (C2H4O)

Figure 1: CID fragmentation pathway of Bromo-PEG3-amine showing sequential 44 Da neutral losses.

Table 2: Theoretical m/z Values for Bromo-PEG3-Amine Fragmentation
Ion TypeFragment Formulam/z ( ‘79Br‘ )m/z ( ‘81Br‘ )Neutral Loss
Precursor[M+H]+ ‘C8​H19​BrNO3+​‘ 256.05258.05N/A
Fragment 1 ‘C6​H15​BrNO2+​‘ 212.03214.0344.03 Da ( ‘C2​H4​O‘ )
Fragment 2 ‘C4​H11​BrNO+‘ 168.00170.0044.03 Da ( ‘C2​H4​O‘ )
Fragment 3 ‘C2​H7​BrN+‘ 123.98125.9844.03 Da ( ‘C2​H4​O‘ )

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) and an internal check to prevent false positives.

Step 1: System Suitability and Blank Verification
  • Action: Inject a blank solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Establishes the baseline noise floor and confirms the absence of PEG-related carryover from previous runs. PEG compounds are notoriously sticky; a clean blank validates that subsequent signals are genuinely from the sample.

Step 2: Sample Preparation
  • Action: Dilute the synthesized Bromo-PEG3-amine compound to a final concentration of 1 µM in LC-MS grade 50:50 Methanol:Water.

  • Causality: This specific solvent ratio balances the hydrophobic nature of the terminal bromine with the hydrophilic PEG chain, ensuring complete solvation. Maintaining a low concentration (1 µM) prevents detector saturation and minimizes ion suppression during electrospray ionization (ESI).

Step 3: Chromatographic Separation
  • Action: Utilize a reversed-phase C18 column with a gradient elution of Water/Acetonitrile, both supplemented with 0.1% Formic Acid.

  • Causality: While PEG chains are polar, the overall molecule retains enough hydrophobicity to interact with the C18 stationary phase. Formic acid acts as a volatile buffer, providing the necessary protons to efficiently ionize the primary amine in positive mode without leaving non-volatile salt deposits in the MS source.

Step 4: MS1 Isotopic Verification (The Internal Check)
  • Action: Acquire a full MS1 scan (m/z 100–1000) in positive ESI mode. Look for the [M+H]+ doublet at m/z 256.05 and 258.05.

  • Causality: The primary amine readily accepts a proton. Self-Validation: If a peak is observed at m/z 256.05 but lacks the corresponding m/z 258.05 peak at equal intensity, the signal is an isobaric impurity, not the brominated linker.

Step 5: MS2 Tandem Fragmentation (CID)
  • Action: Isolate the m/z 256.05 precursor ion and apply a collision energy of 15–25 eV using Argon or Nitrogen collision gas.

  • Causality: This specific energy range is optimized to selectively cleave the relatively weak ether (C-O) bonds of the PEG chain without completely shattering the molecule[3]. Self-Validation: The emergence of the 212.03 -> 168.00 -> 123.98 m/z ladder confirms the PEG3 architecture, definitively distinguishing it from alkyl-based alternatives.

LCMS_Workflow S1 1. System Suitability Run Blank (MeOH/H2O) (Validates zero carryover) S2 2. Sample Preparation Dilute to 1 µM in 50:50 MeOH:H2O (Optimizes ESI desolvation) S1->S2 S3 3. LC Separation C18 Column, 0.1% Formic Acid (Volatile buffer for protonation) S2->S3 S4 4. MS1 Full Scan Identify 1:1 Isotopic Doublet (Self-validates Bromine presence) S3->S4 S5 5. MS/MS (CID) Apply 15-25 eV Collision Energy (Cleaves polyether bonds) S4->S5 S6 6. Data Interpretation Map 44 Da (C2H4O) neutral losses (Confirms PEG backbone) S5->S6

Figure 2: Step-by-step LC-MS/MS self-validating analytical workflow for Bromo-PEG-amine compounds.

Conclusion

The analytical profiling of Bromo-PEG3-amine requires a nuanced understanding of both its chemical reactivity and its behavior in the gas phase. By leveraging the 1:1 bromine isotopic doublet in MS1 and the predictable 44 Da neutral loss ladder in MS2, researchers can confidently validate the structural integrity of their synthesized PROTACs and bioconjugates. Compared to rigid alkyl alternatives, PEG-based linkers not only offer superior biological performance in ternary complex formation but also provide a highly readable, self-validating mass spectrometry signature that accelerates the drug discovery pipeline.

References
  • Waters Corporation / LCMS.cz. "Use of High Speed/High Resolution Size-Based Chromatographic Separation of Surfactants and Oligomeric Materials with Single Quadrupole Mass Spectrometry." LCMS Technical Notes. Available at: [Link]

Sources

Validation

Analytical techniques for verifying 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine conjugation

Analytical Techniques for Verifying 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (BEEA) Conjugation: A Comparative Guide Executive Summary & Mechanistic Rationale 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine[1], commonly known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Techniques for Verifying 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine (BEEA) Conjugation: A Comparative Guide

Executive Summary & Mechanistic Rationale

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine[1], commonly known as Bromo-PEG2-amine or BEEA, is a highly versatile heterobifunctional linker[]. It features a nucleophilic primary amine and an electrophilic alkyl bromide, separated by a discrete, hydrophilic diethylene glycol (PEG2) spacer. This dual reactivity allows for the sequential and controlled conjugation of different molecular entities, making it an indispensable tool in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and targeted nanoparticles[][3].

However, verifying the successful conjugation of BEEA requires precise analytical strategies. The primary amine typically targets activated esters (e.g., NHS esters) at pH 7.5–8.5 to form stable amide bonds, while the bromide acts as an alkylating agent, reacting with thiols at pH 7.0–8.0 to form thioethers. Because BEEA is a small, discrete molecule (Exact Mass: 212.08 Da), it avoids the peak broadening and polydispersity issues associated with larger polymeric PEGs[4]. This guide objectively compares the leading analytical techniques for verifying BEEA conjugation, providing the mechanistic causality and self-validating protocols necessary for robust characterization.

Comparative Analysis of Analytical Techniques

MALDI-TOF Mass Spectrometry (Intact Mass Analysis)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the premier technique for evaluating the extent of PEGylation on peptides and proteins[4].

  • Causality: When the amine group of BEEA reacts with a protein's carboxylic acid (via an NHS ester intermediate), a water molecule (or NHS leaving group) is displaced. The net mass addition to the protein is exactly +211 Da per BEEA molecule[5]. If the bromide end subsequently reacts with a thiol, displacing HBr, a further mass shift of +132 Da occurs.

  • Advantage: Unlike complex SEC-HPLC regressions, MALDI-TOF provides direct, unambiguous stoichiometric data on the number of linkers attached[5][6].

¹H NMR Spectroscopy (Structural Verification)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the site-specific structural integrity of BEEA conjugates, particularly for small molecules and peptides[3].

  • Causality: The chemical environment of the terminal protons changes drastically upon conjugation. The unconjugated amine-adjacent protons (-CH₂-NH₂) appear as a triplet around 2.8 ppm. Upon amide bond formation, electron withdrawal shifts this signal downfield to ~3.3 ppm[7]. Conversely, the bromide-adjacent protons (-CH₂-Br) appear at ~3.5 ppm; upon thioether formation, they shift upfield to ~2.7 ppm.

  • Critical Pitfall: A common error in PEG NMR analysis is misidentifying the ¹³C satellite peaks. Due to the 1.1% natural abundance of ¹³C, the massive PEG backbone signal (~3.6 ppm) produces satellite doublets at ±70 Hz. These are frequently, and incorrectly, assigned as conjugation peaks or impurities[6][7].

Colorimetric Assays & HPLC

For high-throughput screening, colorimetric methods like the TNBS (2,4,6-trinitrobenzene sulfonic acid) assay quantify the consumption of primary amines. RP-HPLC tracks the reaction kinetics by monitoring the retention time shift as the hydrophilic PEG spacer alters the molecule's overall polarity[5].

Quantitative Data Presentation

The following table summarizes the comparative performance of these analytical techniques for BEEA verification:

Analytical TechniquePrimary OutputSensitivityStructural ResolutionThroughputBest Application
MALDI-TOF MS Intact Mass Shift (Δm)High (pmol)Low (Mass only)MediumProtein/Peptide conjugates[4][8]
¹H NMR Chemical Shifts (ppm)Low (nmol-µmol)High (Atomic level)LowSmall molecules, site validation[3][6]
RP-HPLC Retention Time ShiftMediumLowHighPurity, reaction kinetics[5]
TNBS Assay Absorbance (420 nm)MediumNoneVery HighRapid screening of amine consumption[5]

Mandatory Visualizations

Workflow A BEEA Conjugation Reaction B Purification (SEC/Dialysis) A->B Remove free linker C MALDI-TOF MS (Mass Shift) B->C Intact Mass D 1H NMR (Structural Shift) B->D Chemical Shifts E HPLC (Purity/Kinetics) B->E Chromatography F Colorimetric Assays (TNBS/Ellman's) B->F Functional Groups

Analytical workflow for verifying BEEA bioconjugation.

NMR_Signals A BEEA (Unconjugated) B -CH2-Br (Triplet, ~3.5 ppm) A->B C -CH2-NH2 (Triplet, ~2.8 ppm) A->C F Bromide Conjugation (Thioether) B->F + Thiol D Amine Conjugation (Amide) C->D + NHS Ester E -CH2-NH-CO- (~3.3 ppm) D->E Downfield Shift G -CH2-S- (~2.7 ppm) F->G Upfield Shift

Diagnostic 1H NMR chemical shifts tracking BEEA conjugation.

Self-Validating Experimental Protocols

Protocol 1: MALDI-TOF MS for Intact Conjugate Mass

Free PEG linkers are highly ionizable and will cause severe ion suppression if not removed, masking the signal of the conjugated protein[4].

  • Sample Purification: Desalt the conjugation mixture using a 3 kDa MWCO centrifugal filter (washed 3x with LC-MS grade water) to rigorously remove unreacted BEEA.

  • Matrix Preparation: Dissolve Sinapinic acid (for proteins >10 kDa) or α-Cyano-4-hydroxycinnamic acid (CHCA, for peptides) at 10 mg/mL in 50% Acetonitrile / 0.1% Trifluoroacetic acid[8].

  • Spotting & Co-crystallization: Mix 1 µL of the desalted sample with 1 µL of the matrix directly on a stainless steel MALDI target. Allow the droplet to dry and co-crystallize at room temperature[8].

  • Acquisition: Operate the mass spectrometer in linear positive ion mode.

  • Self-Validation Step: Always spot the unconjugated wild-type protein alongside the sample. Subtract the centroid mass of the unconjugated control from the conjugate. A discrete mass increase of +211 Da strictly validates a single BEEA amine-conjugation event[5].

Protocol 2: ¹H NMR for Small Molecule/Peptide Conjugation

To determine the exact yield of conjugation, the uncoupled ¹H peaks of the repeating PEG units must be utilized as an internal mathematical anchor[6].

  • Sample Preparation: Dissolve 5–10 mg of the highly purified conjugate in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[3]. Note: Trace water will obscure the ~3.3 ppm region.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at ≥400 MHz using a standard 1D ¹H pulse sequence (minimum 64 scans for adequate signal-to-noise)[3].

  • Integration & Baseline Correction: Apply rigorous baseline correction. Locate the broad multiplet corresponding to the unreactive PEG backbone (-CH₂-CH₂-O-) at ~3.65 ppm[3].

  • Self-Validation Step: Set the integration of the ~3.65 ppm peak to exactly 8.00 (representing the 8 stable backbone protons of the PEG2 spacer). Next, integrate the new downfield peak at ~3.3 ppm (the newly formed amide -CH₂-NH-CO-). If the conjugation is 100% complete, this integral will be exactly 2.00. The disappearance of the starting material's triplet at 2.8 ppm serves as the final orthogonal confirmation[7].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.